molecular formula C7H8ClN3O2 B2401895 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride CAS No. 1797816-33-1

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B2401895
CAS No.: 1797816-33-1
M. Wt: 201.61
InChI Key: SLSULORFVAGORU-UHFFFAOYSA-N
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Description

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyridine core substituted with both a carbamimidoyl group and a carboxylic acid functionality, making it a versatile intermediate for constructing more complex molecules. Pyridine carboxylic acid derivatives are recognized as privileged scaffolds in pharmaceutical development due to their ability to interact with a wide range of biological targets . These isomers have historically led to drugs for conditions such as tuberculosis, cancer, and various other diseases . The presence of multiple functional groups on the pyridine ring allows this compound to serve as a critical precursor in the synthesis of potential enzyme inhibitors. Researchers can utilize this building block to explore structure-activity relationships (SARs) and develop new candidates with nanomolar potency . Its structural features, including the electron-deficient aromatic ring and metal-chelating carboxylic acid group, facilitate key interactions like π-π stacking and hydrogen bonding with biological targets, thereby enhancing binding affinity . This compound is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-6(9)5-3-4(7(11)12)1-2-10-5;/h1-3H,(H3,8,9)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSULORFVAGORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the process.

Introduction

2-Carbamimidoylpyridine-4-carboxylic acid, also known as 2-amidinopyridine-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the amidine group, a strong basic moiety, and the carboxylic acid group, an acidic moiety, within the same molecule imparts unique physicochemical properties, making it a valuable scaffold for designing enzyme inhibitors, receptor ligands, and other biologically active molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often crucial for pharmaceutical development.

This guide will detail a robust synthetic route based on the well-established Pinner reaction, followed by a thorough discussion of the analytical techniques required for its complete characterization.

Part 1: Synthesis

The synthesis of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is most effectively achieved through a multi-step process commencing with a commercially available starting material, methyl 2-cyanopyridine-4-carboxylate. The overall synthetic strategy involves the conversion of the cyano group to a carbamimidoyl (amidine) group via the Pinner reaction, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl 2-cyanopyridine-4-carboxylate Pinner_Salt Intermediate Imidate Salt (Pinner Salt) Start->Pinner_Salt 1. Anhydrous EtOH, HCl (g) Amidine_Ester Methyl 2-carbamimidoylpyridine-4-carboxylate HCl Pinner_Salt->Amidine_Ester 2. Anhydrous NH3 Final_Product 2-Carbamimidoylpyridine-4-carboxylic acid HCl Amidine_Ester->Final_Product 3. Acid Hydrolysis (e.g., HCl)

Rational Design and Synthetic Utility of 2-Carbamimidoylpyridine-4-carboxylic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of selective serine protease inhibitors relies heavily on precision-engineered bifunctional building blocks. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS: 1797816-33-1) has emerged as a critical intermediate for synthesizing highly potent arginine mimetics[1]. By combining a highly basic amidine group with a versatile isonicotinic acid core, this compound provides both an anchor for deep-pocket target engagement and a synthetic handle for modular drug assembly.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in structure-based drug design, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical behavior of this intermediate is paramount for preventing synthetic bottlenecks such as zwitterion precipitation or amidine hydrolysis. The amidine moiety is highly basic (pKa ~11–12), whereas the carboxylic acid is acidic (pKa ~3.5). If left as a free base, the molecule exists as a highly polar zwitterion, rendering it virtually insoluble in standard organic solvents and difficult to purify.

By isolating the compound as a hydrochloride salt , the basicity of the amidine is masked. This protonation prevents the absorption of atmospheric CO₂ (which leads to carbonate salt formation) and protects the amidine from premature hydrolysis into an amide during storage.

Quantitative Chemical Properties
PropertyValueSource
Chemical Name 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride
CAS Number 1797816-33-1[1]
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1]
Physical State Solid (White to off-white powder)Empirical Data
Optimal Storage 4°C (Desiccated to prevent hygroscopic degradation)[2]

Mechanistic Role in Drug Design (Arginine Mimetics)

The 2-carbamimidoylpyridine motif is a privileged scaffold in the development of inhibitors targeting serine proteases (e.g., Factor Xa, thrombin, matriptase, and BACE1)[3],[4].

Causality of Binding: The S1 subsite of most serine proteases features a deeply buried aspartic acid residue (Asp189). The amidine group of this intermediate perfectly mimics the guanidinium side chain of endogenous arginine, forming a highly favorable bidentate salt bridge with Asp189[5]. Concurrently, the planar pyridine ring provides a rigid vector that engages in π−π stacking with aromatic residues (such as Tyr228) lining the S1 pocket walls. The carboxylic acid at the 4-position serves as the optimal exit vector, allowing medicinal chemists to grow the molecule into the S2 and S3 subsites via simple amide coupling.

G cluster_0 2-Carbamimidoylpyridine-4-carboxylic acid cluster_1 Serine Protease Target A Amidine Group (Positively Charged) D S1 Pocket (Asp189) Salt Bridge Formation A->D Ionic & H-Bonds B Pyridine Core (Planar Scaffold) E Hydrophobic/Aromatic Interactions B->E pi-pi Stacking C Carboxylic Acid (Coupling Handle) F S2/S3 Pockets (Extended Binding) C->F Amide Linkage to R-groups

Interaction map of 2-carbamimidoylpyridine-4-carboxylic acid with protease binding pockets.

Synthetic Methodologies & Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to guarantee causality and yield.

Protocol 1: Synthesis via the Amidoxime Route

Direct conversion of 2-cyanoisonicotinic acid to the amidine via a Pinner reaction (HCl/MeOH) often suffers from sluggish kinetics due to the electron-deficient nature of the pyridine ring. The provides a milder, higher-yielding alternative[5].

Step-by-Step Methodology:

  • Amidoxime Formation: Suspend 2-cyanoisonicotinic acid (1.0 eq) and hydroxylamine hydrochloride (3.0 eq) in absolute ethanol. Add triethylamine (3.0 eq) dropwise. Reflux for 4 hours.

    • Causality: Triethylamine liberates free hydroxylamine, which acts as an α -effect nucleophile, rapidly attacking the electron-deficient nitrile.

  • IPC Check 1: Withdraw 10 µL, dilute in 50% MeCN/H₂O, and analyze via LC-MS. Proceed only when the nitrile peak is <1% and the [M+H]⁺ corresponding to the amidoxime is predominant.

  • Reduction: Concentrate the mixture, dissolve the crude amidoxime in glacial acetic acid, and add Zinc dust (5.0 eq) portion-wise at room temperature to avoid thermal runaway. Stir for 2 hours[5].

    • Causality: Zinc/AcOH is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent unwanted reduction of the pyridine ring or potential dehalogenation in complex derivatives.

  • IPC Check 2: Confirm the disappearance of the amidoxime mass and the appearance of the amidine free base (m/z 166.06).

  • Salt Formation & Isolation: Filter the mixture through Celite to remove Zinc. Concentrate the filtrate, dissolve in minimal methanol, and add 4N HCl in dioxane (2.0 eq). Precipitate the final product by adding cold diethyl ether. Filter and dry under vacuum to yield 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride.

Synth N1 2-Cyanoisonicotinic Acid (Starting Material) N2 Hydroxylamine / EtOH (Reflux) N1->N2 N3 Amidoxime Intermediate N2->N3 N4 Zn / AcOH (Reduction) N3->N4 N5 Amidine Free Base N4->N5 N6 HCl (g) in Dioxane (Salt Formation) N5->N6 N7 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride N6->N7

Synthetic workflow for 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride via amidoxime.

Protocol 2: Downstream Amide Coupling Workflow

Coupling the carboxylic acid of this intermediate to an amine (to build the S2/S3 binding elements) requires overcoming the deactivating effects of the pyridine nitrogen and the strongly electron-withdrawing amidine group.

Step-by-Step Methodology:

  • Activation: Dissolve 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF. Add HATU (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at 0°C.

    • Causality: HATU generates a highly reactive HOAt ester, which is mandatory here because standard carbodiimides (EDC/DCC) fail to achieve full conversion on this deactivated acid. DIPEA is chosen over TEA due to its steric bulk, preventing it from acting as a competing nucleophile.

  • Coupling: Add the target primary/secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Direct reverse-phase HPLC (C18 column, 0.1% TFA in Water/MeCN gradient) is required. Aqueous workup is discouraged due to the extreme polarity of the amidine product.

Analytical Validation & Quality Control

To verify the integrity of the synthesized or purchased 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum must exhibit broad singlets between δ 9.0–9.5 ppm, integrating for 3-4 protons, confirming the intact, protonated amidinium species. The pyridine aromatic protons will appear as a distinct AMX or ABX spin system downfield ( δ 7.8–8.9 ppm).

  • LC-MS (ESI+): A highly polar embedded or HILIC column should be used. Standard C18 columns will result in the compound eluting in the void volume. The expected mass is [M-Cl]⁺ at m/z 166.06.

Conclusion

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is an indispensable scaffold for modern protease inhibitor discovery. By understanding the causality behind its physicochemical properties—specifically the necessity of its hydrochloride salt form—and employing rigorous, self-validating synthetic protocols, drug development professionals can efficiently leverage this building block to access highly potent, target-specific therapeutics.

References

  • Discovery of Pyridyl Bis(oxy)dibenzimidamide Derivatives as Selective Matriptase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design and Synthesis of β -Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β -Amyloid Peptides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Carbamimidoylpyridine-4-carboxylic Acid Hydrochloride in Structure-Based Drug Design

Executive Summary

In the landscape of modern drug discovery, the rational design of serine protease inhibitors relies heavily on highly optimized molecular fragments. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS: 1797816-33-1)[1][2] has emerged as a privileged building block for targeting the S1 pocket of trypsin-like serine proteases, including Thrombin, Factor Xa, and Matriptase[3][4].

This whitepaper dissects the mechanistic rationale, thermodynamic profiling, and synthetic utility of this compound. By acting as a rigidified, tunable arginine mimetic, the amidinopyridine moiety achieves superior binding kinetics compared to traditional benzamidines[4], while the 4-carboxylic acid provides a versatile synthetic handle for modular assembly of complex inhibitor scaffolds.

Structural and Mechanistic Rationale

The S1 Pocket of Trypsin-Like Serine Proteases

Trypsin-like serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) and a deep, narrow S1 specificity pocket[3]. The bottom of this pocket invariably contains an aspartate residue (Asp189), which naturally recognizes the positively charged guanidinium group of an arginine residue in the native substrate[4].

The Amidinopyridine Advantage

Historically, benzamidine fragments were used to anchor inhibitors into the S1 pocket. However, the transition to amidinopyridines represents a critical leap in structure-based drug design (SBDD):

  • pKa Tuning: The incorporation of the pyridine nitrogen lowers the pKa of the adjacent amidine group compared to a standard benzamidine. This subtle shift improves the oral bioavailability and membrane permeability of the final drug candidate while maintaining sufficient basicity to remain protonated at physiological pH.

  • Thermodynamic Superiority: The amidinopyridine moiety forms a highly stable bidentate salt bridge with Asp189. Furthermore, the pyridine ring can participate in favorable edge-to-face π−π or π -cation interactions with aromatic residues lining the S1 pocket (e.g., Tyr228 or Trp215 in Factor Xa)[4].

  • Vectorial Growth: The carboxylic acid at the 4-position of 2-carbamimidoylpyridine-4-carboxylic acid provides a perfect exit vector. It directs the growing inhibitor chain precisely out of the S1 pocket and toward the S2 and S4 subsites, which dictate target selectivity[3][4].

S1_Pocket Amidine Amidinopyridine Moiety Asp189 Asp189 (S1 Bottom) Amidine->Asp189 Bidentate Salt Bridge Tyr228 Tyr228 / Trp215 Amidine->Tyr228 Pi-Pi / Pi-Cation Water Structured Water Amidine->Water Displacement Core Inhibitor Core (via 4-COOH) Core->Amidine Covalent Amide Link

S1 Pocket Binding: Interactions of the amidinopyridine moiety with conserved protease residues.

Quantitative Data: Fragment Binding Kinetics

Understanding the binding kinetics of S1 anchors is crucial. Fast on/off rates are typical for fragments, but amidine-containing S1 binders display the strongest affinities and longest residence times among fragment libraries[3][4].

Table 1: Comparative Binding Parameters of S1 Pocket Fragments (Factor Xa Model)

Fragment ScaffoldTarget KD​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Primary Interaction
BenzamidineTrypsin18.0 2.9×107 6.0×102 Asp189 Salt Bridge
BenzamidineFactor Xa310.0 ∼108 ∼104 Asp189 Salt Bridge
4-Amidinopyridine Factor Xa 45.0 ∼106 ∼102 Asp189 + π -stacking
Anisole (Neutral)Factor Xa>1000VariableFastHydrophobic

Data synthesized from multimillisecond molecular dynamics simulations and photo-CIDNP NMR screening assays[3][4][5].

Synthetic Workflow and Experimental Protocols

The primary synthetic utility of 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride is its coupling to complex amine scaffolds that occupy the S4 pocket. Because the compound is supplied as a hydrochloride salt[1][2], specific stoichiometric adjustments are required during synthesis.

Synthetic_Workflow A 2-Carbamimidoylpyridine-4-carboxylic acid HCl (S1 Anchor) C Amide Coupling (HATU, DIPEA, DMF, 0°C to RT) A->C B Amine-functionalized S4/S2 Scaffold (Selectivity Determinant) B->C D Reaction Monitoring (LC-MS: Check for Amidine Intactness) C->D E Purification (Prep-HPLC, 0.1% TFA) D->E If >95% conversion F Purified Serine Protease Inhibitor E->F

Workflow for integrating 2-carbamimidoylpyridine-4-carboxylic acid into inhibitor scaffolds.

Protocol: Amide Coupling of the S1 Fragment

Causality & Rationale: HATU is selected over traditional EDC/HOBt because the highly polar and reactive amidine group can participate in unwanted side reactions if activation is slow. HATU ensures rapid formation of the active ester. Excess DIPEA (N,N-Diisopropylethylamine) is critical to neutralize the HCl salt of the starting material and maintain the amidine in a state compatible with coupling, without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride (1.0 eq, typically 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (4.0 eq). Note: 1.0 eq is consumed immediately to neutralize the HCl salt of the carboxylic acid, and another is required for the coupling mechanism. Stir for 5 minutes at 0 °C.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Dropwise, add the amine-functionalized S4/S2 scaffold (0.95 eq) dissolved in 2.0 mL of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (Self-Validating Step): Withdraw a 5 μ L aliquot, dilute in 100 μ L Methanol, and analyze via LC-MS. The reaction is complete when the mass of the active ester disappears and the desired product mass ( [M+H]+ ) dominates. The amidine moiety must remain intact (no hydrolysis to the amide, which would show a mass shift of +1 Da).

  • Purification: Quench with water, concentrate under reduced pressure, and purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor as a TFA salt.

Protocol: Chromogenic Serine Protease Inhibition Assay

To validate the biological efficacy of the synthesized inhibitor, a chromogenic assay is employed.

Causality & Rationale: We use a specific chromogenic substrate (e.g., S-2222 for Factor Xa or S-2238 for Thrombin) that mimics the natural cleavage site. When the protease cleaves the substrate, p-nitroaniline (pNA) is released, which absorbs strongly at 405 nm. The rate of color development is inversely proportional to the inhibitor's efficacy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). PEG 8000 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO.

  • Incubation: In a 96-well microplate, mix 10 μ L of the inhibitor dilution with 70 μ L of assay buffer and 10 μ L of the target enzyme (e.g., Human Factor Xa, final concentration 1.0 nM). Incubate at 37 °C for 15 minutes to allow the S1 pocket to reach binding equilibrium.

  • Reaction Initiation: Add 10 μ L of the chromogenic substrate (final concentration at Km​ , typically 250 μ M) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm continuously for 10 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot % Activity vs. Log[Inhibitor] to determine the IC50​ using a 4-parameter logistic non-linear regression model.

References

  • ACS Publications. Insights from Fragment Hit Binding Assays by Molecular Simulations. Retrieved from[Link]

  • ACS Publications. Ultrafast Fragment Screening Using Photo-Hyperpolarized (CIDNP) NMR. Retrieved from [Link]

Sources

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Application of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in Preclinical Development

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for synthesizing highly targeted therapeutics. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS: 1797816-33-1) is a highly specialized reagent featuring a pyridine core, a carboxylic acid for vectorization, and a carbamimidoyl (amidine) group. The amidine motif serves as a potent hydrogen bond donor and acceptor, frequently utilized to anchor molecules within the acidic pockets of enzyme active sites (e.g., targeting aspartate or glutamate residues in proteases and kinases).

As a Senior Application Scientist, I have observed that the mishandling of amidine-containing compounds routinely leads to silent degradation, assay irreproducibility, and safety incidents. This guide establishes the definitive, self-validating protocols for the safe handling, storage, and synthetic application of this compound, ensuring both operator safety and scientific integrity.

Physicochemical Profiling & Structural Causality

To handle a compound effectively, one must understand the causality behind its physical state. Amidines are highly basic (pKa ~11–12). If left as a free base, the amidine nitrogen is highly susceptible to auto-catalyzed hydrolysis in the presence of ambient moisture, rapidly degrading into an amide.

To thermodynamically stabilize the molecule, it is supplied as a hydrochloride (HCl) salt . The HCl protonates the imine nitrogen, delocalizing the positive charge across the N-C-N system. This not only prevents hydrolysis but exponentially increases its aqueous solubility for biological assays.

Table 1: Quantitative Physicochemical Data & Implications

PropertyValueCausality / Experimental Implication
Molecular Weight 201.61 g/mol Low molecular weight allows for high ligand efficiency in fragment-based drug design.
Exact Mass (Free Base) 165.05 g/mol Target mass for LC-MS validation is 166.1 [M+H]+.
Hydrogen Bond Donors 3High polarity; requires polar aprotic solvents (DMSO/DMF) for high-concentration master stocks.
Hydrogen Bond Acceptors 4Facilitates strong electrostatic interactions with target protein active sites.
Salt Form Hydrochloride (HCl)Confers hygroscopicity; requires strict desiccation to prevent ambient moisture absorption.

Hazard Assessment & E-E-A-T Safety Protocols

Based on the structural motifs of pyridine-4-carboxylic acid and amidine hydrochlorides, this compound exhibits specific toxicological risks that must be managed through stringent engineering controls [1].

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: The acidic nature of the HCl salt can disrupt the lipid bilayer of the stratum corneum, causing localized inflammation.

  • Eye Irritation (Category 2A) - H319: Direct contact causes severe osmotic and pH-driven stress to the corneal epithelium.

  • STOT Single Exposure (Category 3) - H335: Inhalation of the fine powder causes immediate respiratory tract irritation [2].

Required PPE & Engineering Controls: Never handle the dry powder on an open bench. All weighing must be performed inside a Class II biological safety cabinet or a certified chemical fume hood. Operators must wear anti-static nitrile gloves (double-gloving recommended), a lab coat, and tightly fitting safety goggles.

Experimental Workflow: Reconstitution and Storage

The most critical failure point in utilizing this compound is improper reconstitution. Aqueous solutions of amidines will slowly hydrolyze over time. Therefore, master stocks must be prepared in anhydrous DMSO.

Self-Validating Reconstitution Protocol:

  • Equilibration: Remove the desiccated vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating hydrolysis.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM or 50 mM stock. Vortex gently until visually clear.

  • Validation Check: A self-validating system requires empirical proof of integrity. Immediately run a baseline LC-MS on a 1 µL aliquot. A single sharp peak at m/z 166.1 [M+H]+ validates success. If a peak at m/z 167.1 appears, the amidine has hydrolyzed to an amide, and the stock must be discarded.

  • Aliquoting: Dispense into single-use aliquots to strictly avoid freeze-thaw cycles, which introduce microscopic ice crystals and shear stress.

Reconstitution A Solid Compound (-20°C, Desiccated) B Equilibrate to RT (Prevent Condensation) A->B C Weighing in Fume Hood (Anti-Static Precautions) B->C D Dissolve in Solvent (Anhydrous DMSO) C->D E Quality Control (LC-MS m/z 166.1) D->E F Aliquoting (Single-use volumes) E->F G Store at -80°C (Avoid Freeze-Thaw) F->G

Fig 1: Step-by-step reconstitution workflow ensuring structural integrity and preventing hydrolysis.

Application: Synthesis and Assay Integration

When utilizing 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride as a building block for amide coupling, the inherent chemical challenge lies in the nucleophilicity of the unprotected amidine group. If poorly managed, the amidine will compete with your target primary amine during carboxylic acid activation, leading to polymerization or unwanted acylation [3].

Kinetically Controlled Amide Coupling Protocol: To mitigate side reactions, we employ a strict kinetic and stoichiometric control strategy.

  • Pre-mixing: Dissolve the carboxylic acid (1.0 eq) and your target primary amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The first equivalent neutralizes the HCl salt of the carboxylic acid; the subsequent equivalents ensure the primary amine is fully deprotonated and highly nucleophilic.

  • Activation: Add HATU (1.0 eq) dropwise at 0°C. Causality: By maintaining a strict 1:1 ratio of HATU to the carboxylic acid and keeping the temperature low, we kinetically favor the intermolecular attack of the highly nucleophilic primary amine over the sterically hindered amidine.

AmideCoupling A 2-Carbamimidoylpyridine- 4-carboxylic acid HCl B Target Amine Addition (Pre-mix in DMF) A->B C Base Addition (DIPEA) (Neutralize HCl) B->C D Coupling Reagent (HATU) (1:1 Stoichiometry at 0°C) C->D E Target Amide Product (Amidine Intact) D->E F Side Reaction: Amidine Acylation D->F Excess HATU/ High Temp

Fig 2: Kinetically controlled amide coupling pathway minimizing amidine-driven side reactions.

Spill Management & Disposal

A self-validating chemical spill response ensures zero cross-contamination and verifies complete neutralization of the active pharmaceutical ingredient (API) powder.

  • Containment: Isolate the area. Do not use water initially, as it will spread the dissolved HCl salt. Surround the powder with an inert, dust-binding absorbent like vermiculite or damp sand.

  • Collection: Use non-sparking, anti-static tools to sweep the material into a hazardous waste container.

  • Neutralization: Wipe the affected bench space with a mild sodium bicarbonate solution (1% w/v). Causality: The bicarbonate neutralizes residual acidity from the hydrochloride salt, preventing corrosion of stainless steel lab benches.

  • Validation: Swipe the cleaned area with a wetted pH indicator strip. A neutral pH of 7.0 provides empirical validation of complete decontamination. Dispose of all materials according to local environmental regulations for halogenated organic compounds.

References

Methodological & Application

Application Notes and Protocols for 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridine Carboxylic Acid Derivatives

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The nitrogen atom within the aromatic ring and the carboxylic acid group provide key points for molecular interactions, enabling these compounds to bind to a wide array of biological targets with high affinity and specificity.[1] Derivatives of pyridine carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including roles as enzyme inhibitors targeting urease, synthase, tyrosinase, and histone demethylases, among others.[1] This structural motif's versatility allows for fine-tuning of physicochemical properties and biological activity through substitution at various positions on the pyridine ring.[1]

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride belongs to this versatile class of compounds. The introduction of a carbamimidoyl (amidine) group at the 2-position is anticipated to confer unique biological properties, potentially through enhanced binding to target proteins via hydrogen bonding and electrostatic interactions. While specific in-vitro assay data for this particular hydrochloride salt is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its evaluation. We will draw upon established methodologies for analogous pyridine carboxylic acid derivatives to propose robust protocols for characterizing its bioactivity. This document will focus on foundational in-vitro assays, including enzyme inhibition and cell-based proliferation and cytotoxicity assays, providing researchers with the necessary tools to explore the therapeutic potential of this compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting in-vitro assays. For 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride, it is essential to determine its solubility in various aqueous buffers and common organic solvents like DMSO. The hydrochloride salt form generally enhances aqueous solubility.

PropertyValue/InformationSource
Molecular Formula C7H8ClN3O2Inferred from structure
Molecular Weight 201.61 g/mol Inferred from structure
IUPAC Name 2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride
Solubility To be determined experimentally in relevant assay buffers (e.g., PBS, Tris) and DMSO.Experimental
Purity >95% recommended for in-vitro assays.Supplier CoA
Storage Store at -20°C or -80°C as a desiccated solid. Protect from light and moisture.General best practice

Stock Solution Preparation:

For most in-vitro assays, a high-concentration stock solution in 100% DMSO is recommended. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Enzyme Inhibition Assays: A Primary Screening Approach

Given that many pyridine carboxylic acid derivatives function as enzyme inhibitors, a primary screening campaign against a panel of relevant enzymes is a logical starting point.[1] The choice of enzymes will depend on the therapeutic area of interest (e.g., kinases, proteases, metabolic enzymes).

General Protocol for a Biochemical Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride against a purified enzyme.

Materials:

  • Purified recombinant enzyme of interest

  • Substrate for the enzyme (e.g., peptide, ATP)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., fluorescent or luminescent probe)

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

  • Positive control inhibitor

  • 96- or 384-well microplates

  • Plate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Prepare serial dilutions of test compound and controls in assay buffer. a2 Add test compound/controls to wells and pre-incubate. p1->a2 p2 Prepare enzyme and substrate solutions in assay buffer. a1 Add enzyme solution to microplate wells. p2->a1 a3 Initiate reaction by adding substrate. p2->a3 a1->a2 a2->a3 a4 Incubate at optimal temperature for a defined time. a3->a4 a5 Stop reaction (if necessary) and add detection reagent. a4->a5 d1 Read plate on a suitable plate reader. a5->d1 d2 Calculate percent inhibition and determine IC50 values. d1->d2 G cluster_prep Cell Seeding & Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition & Analysis p1 Seed cells in a 96-well plate and allow to attach overnight. p3 Treat cells with the compound dilutions and controls. p1->p3 p2 Prepare serial dilutions of the test compound in culture medium. p2->p3 a1 Incubate cells for a specified duration (e.g., 24, 48, 72 hours). p3->a1 a2 Add MTT reagent to each well and incubate. a1->a2 a3 Add solubilization solution to dissolve formazan crystals. a2->a3 d1 Read absorbance at the appropriate wavelength. a3->d1 d2 Calculate percent viability and determine GI50/IC50 values. d1->d2

Caption: Workflow for a typical MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Mechanism of Action Studies

Should 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride demonstrate significant activity in primary screens, further assays can be employed to elucidate its mechanism of action.

  • Apoptosis Assays: Methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays can determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at a particular phase (e.g., G1, S, or G2/M). [2]* Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of key signaling proteins downstream of a putative target.

Conclusion and Future Directions

This document provides a foundational guide for the initial in-vitro characterization of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride. The proposed protocols for enzyme inhibition and cell-based assays will enable researchers to assess its biological activity and cytotoxic profile. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential as a therapeutic agent. The versatility of the pyridine carboxylic acid scaffold suggests that this compound could hold significant promise in drug discovery.

References

Sources

Application Note: Developing Cell-Based Assays for 2-Carbamimidoylpyridine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Serine Protease Inhibition, Fragment-Based Drug Design (FBDD), and Cellular Assay Validation

Introduction & Mechanistic Rationale

In the landscape of fragment-based drug design (FBDD), targeting the S1 specificity pocket of trypsin-like serine proteases—such as urokinase-type plasminogen activator (uPA), thrombin, and matriptase—remains a cornerstone strategy for developing therapeutics in oncology and thrombosis. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (2-CPAH) (CAS: 1797816-33-1) serves as a highly versatile, bifunctional chemical scaffold for this purpose.

The Causality of the Scaffold Design: The core efficacy of 2-CPAH lies in its structural mimicry. At physiological pH, the 2-carbamimidoyl (amidine) group is protonated, mimicking the basic side chains of arginine or lysine. This allows the scaffold to penetrate the S1 pocket and form a highly stable, bidentate salt bridge with the conserved Asp189 residue. Simultaneously, the carboxylic acid at the 4-position acts as an essential synthetic anchor. It projects outward toward the solvent-exposed S2/S3 subsites, providing a conjugation handle for synthesizing extended peptidomimetics, attaching fluorophores, or integrating hyperpolarizable tags for advanced NMR screening .

While biochemical assays utilizing recombinant proteases are sufficient for determining baseline binding affinity ( Ki​ ), they fail to capture the allosteric modulation and spatial constraints of membrane-tethered proteases. Therefore, developing robust cell-based assays is critical to validate the target engagement and functional efficacy of 2-CPAH derivatives in a physiological context.

Mandatory Visualization: uPA/Plasminogen Signaling Axis

To understand the functional endpoint of 2-CPAH in a cellular context, we must map its intervention within the extracellular matrix (ECM) degradation pathway. uPA is tethered to the cell surface via its receptor (uPAR), where it activates plasminogen to drive tumor invasion.

UPA_Pathway uPAR uPAR (Cell Surface) uPA Active uPA (Serine Protease) uPAR->uPA Anchors Pro_uPA Pro-uPA (Zymogen) Pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleaves Inhibitor 2-CPAH Scaffold (S1 Pocket Inhibitor) Inhibitor->uPA Competitive Inhibition Plasmin Plasmin (Active) Plasminogen->Plasmin Conversion ECM ECM Degradation & Cell Invasion Plasmin->ECM Mediates

uPA/Plasminogen signaling axis and targeted inhibition of active uPA by the 2-CPAH scaffold.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity and rule out confounding cellular variables.

Protocol 1: Cell-Surface uPA Activity Assay (Fluorogenic)

Objective: Quantify the IC50​ of 2-CPAH and its derivatives against endogenous, uPAR-bound uPA on live cells. Cell Line: MDA-MB-231 (Human triple-negative breast cancer), selected for its constitutively high expression of uPA/uPAR.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 2×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Serum Starvation & Washing (Critical Step): Wash the cells three times with warm PBS and incubate in serum-free DMEM for 4 hours. Causality: Fetal Bovine Serum (FBS) contains abundant endogenous protease inhibitors (e.g., α2​ -macroglobulin) that will prematurely quench the assay and skew IC50​ calculations.

  • Compound Pre-incubation: Prepare serial dilutions of 2-CPAH derivatives in Assay Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20). Add 50 µL to respective wells and incubate for 30 minutes at 37°C to allow equilibrium binding at the S1 pocket.

  • Substrate Addition: Add 50 µL of the fluorogenic uPA substrate Z-Gly-Gly-Arg-AMC (final concentration 50 µM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence kinetically (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

  • Self-Validation Controls:

    • Positive Control: Vehicle (DMSO) to establish Vmax​ .

    • Negative Control: 10 µM PPACK (a covalent, irreversible serine protease inhibitor) to establish baseline background cleavage.

    • Cell-Free Control: Buffer + Substrate to rule out auto-hydrolysis of the AMC fluorophore.

Protocol 2: Functional Matrigel Invasion Assay

Objective: Assess the downstream phenotypic impact of 2-CPAH-mediated uPA inhibition on tumor cell invasion.

Step-by-Step Methodology:

  • Matrix Preparation: Rehydrate 8 µm-pore polycarbonate Transwell inserts with 50 µL of Matrigel (diluted 1:8 in cold serum-free DMEM). Incubate at 37°C for 2 hours to polymerize.

  • Proliferation Arrest (Critical Step): Pre-treat MDA-MB-231 cells in the culture flask with 10 µg/mL Mitomycin C for 2 hours prior to harvesting. Causality: Mitomycin C crosslinks DNA, arresting the cell cycle. This ensures that any observed reduction in cells crossing the membrane is strictly due to the inhibition of protease-driven invasion, not compound-induced cytotoxicity or cytostatic effects.

  • Cell Seeding & Treatment: Harvest cells and resuspend in serum-free DMEM containing the desired concentration of the 2-CPAH derivative. Seed 5×104 cells (in 200 µL) into the upper chamber.

  • Chemoattractant Setup: Add 600 µL of DMEM containing 10% FBS into the lower chamber to create a nutrient gradient.

  • Incubation: Incubate the chambers for 24 hours at 37°C.

  • Fixation & Staining: Remove non-invading cells from the upper surface using a cotton swab. Fix the cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Extract the Crystal Violet dye using 33% acetic acid and measure absorbance at 590 nm to quantify the relative invasion percentage compared to the vehicle control.

Data Presentation

To effectively evaluate the SAR (Structure-Activity Relationship) progression from the base 2-CPAH scaffold to optimized derivatives, quantitative data should be summarized to compare biochemical potency against cellular efficacy.

Table 1: Quantitative Profiling of 2-CPAH and Synthesized Derivatives

CompoundBiochemical uPA IC50​ (µM)Cell-Based uPA IC50​ (µM)Cell Viability (%)*Invasion Inhibition (%)**
2-CPAH (Base Scaffold) 12.50 ± 1.1028.40 ± 2.30> 99%15.2 ± 3.1
Derivative A (S2 Extended) 1.45 ± 0.204.10 ± 0.50> 98%48.7 ± 4.5
Derivative B (S2/S3 Extended) 0.08 ± 0.010.35 ± 0.04> 95%82.4 ± 5.2
PPACK (Control) < 0.01< 0.0192%95.1 ± 2.0

* Measured via CellTiter-Glo (ATP-luminescence) at 50 µM to rule out off-target cytotoxicity. ** Measured at 10 µM compound concentration using the Matrigel Invasion Assay.

References

  • Title: Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Source: Chemistry & Biology (Cell Press), Volume 7, Issue 4, 2000. URL: [Link]

  • Title: Insights from Fragment Hit Binding Assays by Molecular Simulations. Source: Journal of Chemical Information and Modeling (ACS Publications), 2015. URL: [Link]

  • Title: Parahydrogen Polarization in Reverse Micelles and Application to Sensing of Protein–Ligand Binding. Source: Journal of the American Chemical Society (ACS Publications), 2024. URL: [Link]

Application Notes and Protocols for the Use of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Serine Proteases with Arginine Mimetics

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is a small molecule inhibitor designed to target a specific class of enzymes known as serine proteases. The key to its inhibitory action lies in the "carbamimidoyl" group, a bioisostere of the guanidinium group found in the amino acid arginine.[1][2] Many serine proteases, particularly those with trypsin-like activity, recognize and cleave peptide bonds C-terminal to arginine or lysine residues. The positively charged guanidinium group of arginine forms a critical salt bridge with a conserved aspartate residue in the S1 specificity pocket of these enzymes.[2] 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride leverages this interaction by presenting an arginine-mimicking side chain, allowing it to bind with high affinity to the active site of these proteases and competitively inhibit their catalytic activity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in enzyme inhibition assays. We will delve into the mechanistic basis of its inhibitory action, provide detailed protocols for assessing its potency against key serine proteases such as trypsin, urokinase plasminogen activator (uPA), and matriptase, and discuss the principles of data analysis and interpretation.

Mechanism of Action: A Competitive Inhibitor Targeting the S1 Pocket

The inhibitory mechanism of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is predicated on its structural mimicry of the natural substrate, arginine. As a competitive inhibitor, it reversibly binds to the active site of the serine protease, preventing the binding and subsequent cleavage of the physiological substrate.[4] The carbamimidoyl group of the inhibitor occupies the S1 pocket of the enzyme, forming a strong ionic interaction with the aspartate residue at the base of the pocket. This binding event blocks the catalytic triad (serine, histidine, and aspartate) from performing its nucleophilic attack on the substrate's peptide bond, thus halting enzymatic activity.

Experimental Workflows and Protocols

The following sections provide detailed protocols for determining the inhibitory potency of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride against three representative serine proteases. These protocols can be adapted for other trypsin-like serine proteases with appropriate optimization of substrate and enzyme concentrations.

I. General Workflow for Enzyme Inhibition Assays

A typical workflow for assessing the inhibitory activity of a compound involves determining the initial velocity of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. This data is then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5][6]

Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, and Inhibitor Stock Solutions B Determine Optimal Enzyme and Substrate Concentrations A->B Assay Development C Perform Inhibition Assay: - Fixed Enzyme and Substrate - Varying Inhibitor Concentrations B->C Optimized Conditions D Measure Reaction Velocity (e.g., Absorbance or Fluorescence) C->D Data Acquisition E Data Analysis: - Calculate % Inhibition - Determine IC50 Value D->E Potency Determination F Kinetic Characterization (Optional): - Determine Ki and  Mode of Inhibition  (e.g., Lineweaver-Burk Plot) E->F Mechanistic Insight

Caption: General workflow for enzyme inhibition assays.

II. Protocol 1: Trypsin Inhibition Assay (Chromogenic)

This protocol utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405-410 nm.[7][8]

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Stopping Reagent: 30% (v/v) acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.

    • Prepare a stock solution of BAPNA (e.g., 40 mM) in DMSO.

    • Prepare a stock solution of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Trypsin solution (to a final concentration that gives a linear reaction rate)

      • Varying concentrations of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride or vehicle control (for uninhibited reaction).

    • Include a blank control containing only the assay buffer and substrate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a pre-warmed BAPNA solution to each well (final concentration typically 0.5-1 mM).

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

III. Protocol 2: Urokinase Plasminogen Activator (uPA) Inhibition Assay (Fluorogenic)

This protocol employs a fluorogenic substrate, such as Z-Gly-Gly-Arg-AMC, which is cleaved by uPA to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[9][10][11][12] The increase in fluorescence is proportional to uPA activity.

Materials:

  • Human Urokinase (uPA)

  • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~450-460 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute human uPA according to the manufacturer's instructions.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution and serial dilutions of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.

  • Assay Setup:

    • In a black 96-well plate, add the following to each well:

      • Assay Buffer

      • uPA solution

      • Varying concentrations of the inhibitor or vehicle control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) in a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence vs. time plot.

    • Determine the % inhibition and IC50 value as described in Protocol 1.

IV. Protocol 3: Matriptase Inhibition Assay (Fluorogenic)

Matriptase is another important serine protease involved in various physiological and pathological processes. A similar fluorogenic assay can be used to assess its inhibition.[13]

Materials:

  • Recombinant human matriptase

  • Fluorogenic matriptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of matriptase, the fluorogenic substrate, and the inhibitor as described in the previous protocols.

  • Assay Setup:

    • Set up the assay in a black 96-well plate with assay buffer, matriptase, and varying inhibitor concentrations.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence increase over time.

  • Data Analysis:

    • Calculate the initial reaction velocities, % inhibition, and the IC50 value.

Data Presentation and Interpretation

The inhibitory potency of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride should be summarized in a clear and concise manner. A table of IC50 values against a panel of serine proteases is an effective way to present the data and assess the inhibitor's selectivity.

Enzyme TargetSubstrateIC50 (nM) [Hypothetical Data]
TrypsinBAPNA50
uPAZ-GGR-AMC120
MatriptaseBoc-QAR-AMC85
ChymotrypsinSuc-AAPF-pNA>10,000
Determining the Mode of Inhibition: Lineweaver-Burk Plot

To further characterize the mechanism of inhibition, a Lineweaver-Burk plot analysis can be performed.[14][15][16] This involves measuring the initial reaction velocity at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor. The double reciprocal plot of 1/velocity versus 1/[substrate] can distinguish between competitive, non-competitive, and uncompetitive inhibition. For a competitive inhibitor like 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride, the Lineweaver-Burk plot is expected to show lines that intersect on the y-axis, indicating that the inhibitor increases the apparent Km but does not affect Vmax.[14][16]

Lineweaver-Burk Plot for Competitive Inhibition x_axis_end x_axis_end y_axis_end y_axis_end 0,0 0,0 0,0->x_axis_end 1/[S] 0,0->y_axis_end 1/V 0,1.5 1/Vmax -2,0 -2,0 4,3.25 4,3.25 -2,0->4,3.25 No Inhibitor -1,0 -1,0 4,4.25 4,4.25 -1,0->4,4.25 + Inhibitor

Caption: Lineweaver-Burk plot for competitive inhibition.

Conclusion

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is a potent inhibitor of trypsin-like serine proteases, acting through a competitive mechanism by mimicking the natural substrate, arginine. The protocols detailed in this application note provide a robust framework for characterizing its inhibitory activity and determining its potency and selectivity. These assays are fundamental tools for researchers in academia and industry who are engaged in the discovery and development of novel therapeutics targeting serine proteases.

References

  • Mechanisms of action of serine protease inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Biochemistry Review. Retrieved March 7, 2026, from [Link]

  • Lineweaver–Burk plot. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • (2024, June 21). What are Serine protease inhibitors and how do they work? Patsnap. Retrieved March 7, 2026, from [Link]

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  • Serine Protease Inhibitor Development. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]

  • Harker, A. J., & Gellman, S. H. (2010). Arginine mimetics via α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. Organic letters, 12(8), 1708-1711. [Link]

  • Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Whitten, M. E., & Miller, W. T. (2003). Biochemistry of Serine Protease Inhibitors and Their Mechanisms of Action: A Review. The Journal of ExtraCorporeal Technology, 35(4), 326–338. [Link]

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  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved March 7, 2026, from [Link]

  • Lineweaver-Burk Plots in Enzyme Inhibition. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). protocols.io. [Link]

  • Stoermer, M., & Fairlie, D. (2001). TOWARDS ARGININE MIMETICS. UQ eSpace. [Link]

  • Auld, D. S., & Inglese, J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. [Link]

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  • O'Donoghue, A. J., & Craik, C. S. (2019). Development of a novel, high-affinity ssDNA trypsin inhibitor. Scientific reports, 9(1), 1-11. [Link]

  • Maurer, E., et al. (2014). Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. Journal of Medicinal Chemistry, 57(22), 9468-9479. [Link]

  • Bundy, D. L., & Nigh, A. W. (1997). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. BioTechniques, 23(1), 68-70. [Link]

  • Inhibition - Enzymes - MCAT Content. (n.d.). Jack Westin. Retrieved March 7, 2026, from [Link]

  • (A) Assay for determination of trypsin inhibitor activity in microtiter... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved March 7, 2026, from [Link]

  • IC50. (2024, February 28). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ghorbel, I., et al. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. 3 Biotech, 7(2), 118. [Link]

  • Le, T. T., et al. (2020). Expression and characterization of a new serine protease inhibitory protein in Escherichia coli. Biomedical Research and Therapy, 7(2), 3658-3666. [Link]

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. (2020, January 4). MDPI. Retrieved March 7, 2026, from [Link]

  • Zimmerman, M., et al. (1978). Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. Proceedings of the National Academy of Sciences, 75(2), 750-753. [Link]

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  • Zimmerman, M., et al. (1978). Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. PubMed. [Link]

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  • Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Effects of Matriptase Inhibition on the Inflammatory and Redox Homeostasis of Chicken Hepatic Cell Culture Models. (2021, April 21). PMC. Retrieved March 7, 2026, from [Link]

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Advanced Screening Assays for 2-Carbamimidoylpyridine-4-carboxylic Acid Hydrochloride: A Fragment-Based Drug Discovery (FBDD) Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that bind with high ligand efficiency is the critical first step in rational drug design. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (also known as 2-amidinopyridine-4-carboxylic acid) is a highly privileged fragment scaffold utilized extensively in the development of inhibitors for trypsin-like serine proteases, including urokinase-type plasminogen activator (uPA), thrombin, and Factor Xa [1].

The structural logic of this fragment is highly specific:

  • The Amidine Group (Arginine/Lysine Mimetic): With a high pKa (~11–12), the amidine moiety remains protonated at physiological pH. It serves as the primary pharmacophore, plunging deep into the protease's S1 specificity pocket to form a highly conserved bidentate salt bridge with the bottom-dwelling Asp189 residue.

  • The Pyridine Core: Provides a rigid, planar aromatic system that engages in π−π stacking and van der Waals interactions with the hydrophobic walls of the S1 pocket (e.g., Trp215, Tyr228).

  • The 4-Carboxylic Acid: Acts as the optimal "growth vector." Because it points outward toward the solvent-exposed S1' and S2 subsites, it provides an ideal synthetic handle for amide coupling, allowing chemists to grow the fragment into a high-affinity lead compound without disrupting the primary S1 anchor.

Because fragments typically exhibit weak affinities ( KD​ in the high μM to low mM range), traditional biochemical assays alone are insufficient and highly prone to false positives. A self-validating, orthogonal screening cascade is mandatory to ensure scientific integrity [2].

FBDD_Workflow N1 Fragment Library (Amidinopyridines) N2 Biochemical Screen (Fluorogenic Assay) N1->N2 N3 Thermal Shift (DSF) Target Engagement N2->N3 N4 Orthogonal NMR (CPMG/WaterLOGSY) N3->N4 N5 X-Ray Crystallography & Fragment Growing N4->N5

Fragment-Based Drug Discovery workflow for amidinopyridine screening and validation.

Experimental Protocols: The Orthogonal Validation System

The following protocols form a self-validating system. Biochemical inhibition (Protocol 1) must be corroborated by thermodynamic stabilization (Protocol 2) and direct solution-state binding (Protocol 3).

Protocol 1: High-Throughput Biochemical Screening (Fluorogenic Cleavage)

This assay measures the functional inhibition of the protease (e.g., uPA) by the fragment.

Causality & Expert Insight: Fragments must be screened at high concentrations (up to 5 mM). At these concentrations, small molecules frequently form colloidal aggregates that non-specifically sequester the enzyme, leading to false-positive inhibition. To prevent this, the inclusion of a non-ionic detergent (0.01% Triton X-100) is strictly required to disrupt colloids and ensure stoichiometric 1:1 binding [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100.

  • Fragment Dilution: Prepare a 100 mM stock of 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride in 100% DMSO. Perform a 10-point serial dilution in DMSO, then dilute 1:20 in Assay Buffer (Final DMSO concentration in assay must not exceed 5%).

  • Enzyme Addition: Add 25 µL of recombinant human uPA (final concentration: 1 nM) to a 96-well black, flat-bottom microplate.

  • Inhibitor Incubation: Add 25 µL of the diluted fragment to the wells. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding 50 µL of the fluorogenic substrate Z-Gly-Gly-Arg-AMC (final concentration: 50 µM, which is at or below its Km​ ).

  • Kinetic Read: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader at λex​ = 380 nm and λem​ = 460 nm. Record the initial velocity ( V0​ ) over 10 minutes.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

To prove that the inhibition observed in Protocol 1 is due to specific binding to the folded protein rather than denaturation or assay interference, DSF is employed. Binding of the fragment will thermodynamically stabilize the protein, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Reaction Mix: In a 384-well PCR plate, combine 2 µM uPA protein, 5x SYPRO Orange dye, and 1 mM of the fragment in 50 mM HEPES (pH 7.4), 150 mM NaCl. Total volume: 20 µL.

  • Controls: Include a DMSO-only vehicle control (to establish baseline Tm​ ) and a positive control (e.g., a known high-affinity inhibitor like Benzamidine).

  • Thermal Cycling: Seal the plate with optical film and centrifuge at 1000 x g for 1 minute. Place in a Real-Time PCR machine.

  • Melt Curve: Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute. Monitor fluorescence continuously (Ex: 490 nm, Em: 575 nm).

  • Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ). The peak of the derivative represents the Tm​ . A positive shift ( ΔTm​>0.5∘C ) indicates specific target engagement.

Protocol 3: Ligand-Observed NMR (CPMG Relaxation Dispersion)

NMR is the gold standard for FBDD validation. The Carr-Purcell-Meiboom-Gill (CPMG) sequence exploits differences in transverse relaxation time ( T2​ ).

Causality & Expert Insight: Small molecules tumble rapidly in solution, yielding long T2​ times and sharp NMR signals. Large proteins tumble slowly, yielding short T2​ times. By applying a T2​ filter, protein signals are suppressed. If the fragment binds to the protein, it temporarily adopts the protein's slow tumbling rate, accelerating its own T2​ relaxation. This results in a distinct decrease in the fragment's NMR signal intensity compared to a protein-free control spectrum, unambiguously validating direct binding [4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the NMR sample in 50 mM deuterated phosphate buffer (pH 7.4), 100 mM NaCl, and 10% D2​O (for lock).

  • Concentrations: Use 500 µM of 2-carbamimidoylpyridine-4-carboxylic acid and 10 µM of unlabeled uPA protease (a 50:1 ligand-to-protein ratio ensures rapid exchange on the NMR timescale).

  • Data Acquisition: Acquire a 1D 1H CPMG NMR spectrum at 298 K using a spin-echo delay of 2 ms and a total relaxation filter time of 400 ms.

  • Reference Spectrum: Acquire an identical spectrum of the fragment alone (without protein).

  • Analysis: Overlay the spectra. A reduction in signal intensity of the fragment's aromatic pyridine protons (typically between 7.5–9.0 ppm) in the presence of the protein confirms binding.

Structural Mechanism & Data Presentation

Binding_Mechanism Amidine 2-Amidine Group (Positive Charge) Asp189 Asp189 Residue (S1 Pocket Bottom) Amidine->Asp189 Salt Bridge Pyridine Pyridine Core (Scaffold) Pyridine->Amidine Carboxylate 4-Carboxylate (Growth Vector) Pyridine->Carboxylate S1Walls S1 Pocket Walls (Hydrophobic) Pyridine->S1Walls pi-stacking / VdW Solvent Solvent Interface (S1' / S2 Pockets) Carboxylate->Solvent Fragment Growing

Binding mechanism of 2-carbamimidoylpyridine-4-carboxylic acid in the protease S1 pocket.

Table 1: Expected Quantitative Metrics for Amidinopyridine Fragments

When validating 2-carbamimidoylpyridine-4-carboxylic acid against a typical serine protease (e.g., uPA or Thrombin), the following biophysical and biochemical parameters are expected:

Assay TypeParameter MeasuredExpected RangeInterpretation
Biochemical IC50​ (Inhibition)10 µM – 250 µMTypical for unoptimized fragments. Confirms functional S1 pocket blockade.
DSF ΔTm​ (Thermal Shift)+0.8°C to +2.5°CConfirms thermodynamic stabilization and direct target engagement.
NMR (CPMG) Signal Attenuation30% – 70% decreaseValidates transient, reversible binding in solution (fast exchange regime).
SPR KD​ (Affinity)50 µM – 500 µMKinetic validation; rapid on/off rates expected for low-MW fragments.
Calculated Ligand Efficiency (LE)> 0.35 kcal/mol/heavy atomHigh LE indicates the scaffold is an excellent starting point for optimization.

References

  • Experiences in Fragment-Based Drug Discovery. Trends in Pharmacological Sciences (2012). This review establishes the foundational use of orthogonal biophysical techniques to validate low-affinity fragment hits.[Link]

  • Insights from Fragment Hit Binding Assays by Molecular Simulations. ACS Chemical Biology (2015). Details the specific binding poses of 4-amidinopyridine fragments within the S1 pocket of serine proteases like Factor Xa.[Link]

  • Label-Free Measurement of Ligand Interactions Using SABRE Hyperpolarization at Low Magnetic Fields. Analytical Chemistry (2016). Demonstrates the use of advanced NMR techniques to screen amidinopyridine ligands against trypsin.[Link]

  • Ultrafast Fragment Screening Using Photo-Hyperpolarized (CIDNP) NMR. Journal of the American Chemical Society (2023). Provides modern, high-throughput NMR methodologies for detecting weak fragment interactions in solution.[Link]

Application Note: 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in the Design of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the landscape of rational drug design, targeting the coagulation cascade and other protease-driven pathways requires highly specific building blocks. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS: 1797816-33-1), also known as 2-amidinopyridine-4-carboxylic acid hydrochloride, is a specialized bifunctional intermediate utilized extensively in the synthesis of trypsin-like serine protease inhibitors[1].

This molecule serves a dual purpose:

  • The Carbamimidoyl (Amidine) Group: Acts as a highly effective arginine mimetic, anchoring the inhibitor into the S1 specificity pocket of target proteases (e.g., Factor Xa, Thrombin, uPA)[2][3].

  • The 4-Carboxylic Acid Group: Provides a critical, regioselective synthetic handle (vector) for amide coupling, allowing the systematic extension of the inhibitor into the adjacent S2, S3, and S4 subpockets[2].

Mechanistic Insights: The S1 Pocket and Vectorization (E-E-A-T)

The Rationale for 2-Amidinopyridines over Benzamidines

Historically, benzamidine has been the baseline fragment for targeting the S1 pocket of trypsin-like proteases, which features a deeply buried Asp189 residue[2]. The amidine moiety forms a strong bidentate salt bridge with the carboxylate of Asp189. However, benzamidines often suffer from suboptimal physicochemical properties and rapid off-rates in complex targets like human Factor Xa[2].

Substituting the phenyl ring with a pyridine ring (forming an amidinopyridine) introduces a heteroatom that fundamentally alters the fragment's electronic distribution and pKa[4]. The nitrogen in the 2-amidinopyridine core can participate in water-mediated hydrogen bonding networks with the S1 pocket walls (such as Ser190 or Gly219), often improving binding enthalpy and altering the kinetic on/off rates compared to carbocyclic analogs[2].

The Importance of the 4-Position Vector

Factor Xa and Thrombin possess distinct secondary binding pockets. For instance, the S4 pocket of Factor Xa is an "aromatic box" formed by Tyr99, Phe174, and Trp215[2]. To achieve sub-nanomolar affinity, an inhibitor must span from the S1 pocket to the S4 pocket. The carboxylic acid at the 4-position of the pyridine ring provides the perfect geometric trajectory. By forming an amide bond at this position, the growing peptide or peptidomimetic scaffold is directed precisely out of the S1 cavity and angled toward the S2/S4 regions, avoiding steric clashes with the loop containing residues 215–225[2].

Mechanism A 2-Carbamimidoylpyridine Core B Asp189 (S1 Pocket) A->B Bidentate Salt Bridge C Pyridine Nitrogen A->C Structural Feature E 4-Carboxylic Acid A->E Synthetic Vector D Ser190 / Gly219 C->D H-Bonding Network F S2 / S4 Subpockets E->F Amide Coupling

Mechanistic binding and vectorization of 2-carbamimidoylpyridine-4-carboxylic acid in the S1 pocket.

Quantitative Data: Fragment Binding Profiles

To justify the selection of 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, it is crucial to compare the binding profiles of S1-targeting fragments. The table below summarizes the kinetic and thermodynamic advantages of amidinopyridine derivatives based on fragment screening assays[2].

Fragment CoreTarget ProteasePrimary PocketRelative AffinityKey Structural / Kinetic Advantage
Benzamidine Trypsin / Factor XaS1~10–100 µMBaseline arginine mimetic; fast off-rates (10² s⁻¹) limit potency.
4-Amidinopyridine Factor XaS1~10–50 µMRecovers X-ray poses accurately; improved solubility over benzamidine.
2-Amidinopyridine-4-carboxylic acid Factor Xa / ThrombinS1 (Vector to S4)Scaffold-DependentBuilt-in synthetic handle for S4 extension; optimal vector geometry.

Experimental Workflows & Protocols

The following protocols detail the integration of 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride into a drug discovery pipeline, from chemical synthesis to biochemical validation.

Workflow Step1 1. Scaffold Activation HATU / DIPEA / DMF Step2 2. Amide Coupling Vectorization to S2/S4 Step1->Step2 Step3 3. HPLC Purification Isolate Active Inhibitor Step2->Step3 Step4 4. Chromogenic Assay Factor Xa / Thrombin Step3->Step4 Step5 5. Kinetic Analysis IC50 & Binding Affinity Step4->Step5

Workflow for the synthesis and biochemical evaluation of targeted serine protease inhibitors.

Protocol A: Amide Coupling for S4 Vectorization

Causality Note: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered or electron-deficient aromatic carboxylic acids, minimizing epimerization and maximizing yield. An excess of DIPEA is critical to neutralize both the hydrochloride salt of the starting material and the highly basic amidine group, ensuring the carboxylic acid is fully deprotonated for activation.

Reagents:

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine Building Block (e.g., a P2-P3 peptidomimetic) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride in anhydrous DMF under an inert nitrogen atmosphere.

  • Neutralization & Activation: Add DIPEA (4.0 eq) to the solution. The excess base is required to liberate the free amidine and carboxylate. Stir for 5 minutes at room temperature. Add HATU (1.2 eq) and stir for an additional 15 minutes to form the active OAt ester.

  • Coupling: Add the target amine building block (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4–12 hours. Monitor reaction completion via LC-MS.

  • Quenching & Workup: Quench the reaction with water. Because the amidine product is highly polar and often water-soluble, traditional liquid-liquid extraction may result in poor yields.

  • Purification: Directly purify the crude mixture using Preparative Reverse-Phase HPLC (C18 column), utilizing a gradient of Water/Acetonitrile containing 0.1% TFA. Lyophilize the product fractions to obtain the final inhibitor as a TFA salt.

Protocol B: In Vitro Chromogenic Assay for Factor Xa Inhibition

Causality Note: Amidines are competitive, reversible inhibitors. Pre-incubation of the enzyme and inhibitor allows the binding equilibrium to establish before the addition of the competing chromogenic substrate, ensuring accurate IC50 determination. Bovine Serum Albumin (BSA) or PEG is included in the buffer to prevent the non-specific adsorption of the protease to the polystyrene microplate walls.

Reagents:

  • Human Factor Xa (Purified)

  • Chromogenic Substrate (e.g., S-2222)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2 nM stock of Human Factor Xa in the Assay Buffer. Prepare serial dilutions of the synthesized inhibitor (from Protocol A) in DMSO (final DMSO concentration in the assay should not exceed 5%).

  • Pre-Incubation: In a 96-well microtiter plate, add 40 µL of the Assay Buffer, 10 µL of the inhibitor dilution, and 25 µL of the Factor Xa stock to each well. Incubate the plate at 37°C for 15 minutes to allow the S1 pocket binding equilibrium to stabilize.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate S-2222 (final concentration ~250 µM) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring the absorbance at 405 nm continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction for each well. Plot the fractional activity (V_inhibitor / V_control) against the log of the inhibitor concentration to determine the IC50 using a 4-parameter logistic regression model.

References

  • 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride | 1797816-33-1.Sigma-Aldrich.
  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.Sapphire Bioscience.
  • Insights from Fragment Hit Binding Assays by Molecular Simulations.ACS Publications.
  • The Chemistry of the Amidines.Chemical Reviews - ACS Publications.
  • Peptide derivatives, method of their synthesis, pharmaceutical composition and method of thrombin inhibition in mammal (RU2148585C1).Google Patents.

Sources

Troubleshooting & Optimization

troubleshooting experiments with 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is synthesized from fundamental chemical principles and extensive field experience with structurally related small molecules.

Introduction to the Compound

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring, a carboxylic acid group, and a protonated amidine group. Its structure suggests potential applications as an enzyme inhibitor or a fragment in drug discovery, where interactions with biological targets are paramount.[1][2] The hydrochloride salt form is intended to enhance aqueous solubility and stability.[3][4][5] However, the interplay between its functional groups can present unique challenges during experimental handling.

This guide is structured to address specific issues you may encounter, from initial dissolution to interpretation of assay results, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guides in Section 3.

Q1: My compound won't fully dissolve in aqueous buffers (e.g., PBS). What should I do?

A1: While the hydrochloride salt enhances water solubility, the parent molecule's aromatic pyridine core can limit it.[6] If you observe precipitation or cloudiness:

  • Try Gentle Warming & Sonication: Briefly warm the solution in a 37°C water bath or use a sonicator to aid dissolution.[7] Avoid excessive heat, which could promote degradation.

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a high-purity, anhydrous organic solvent like DMSO.[8][9] You can then make further dilutions into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%).[9]

  • Lower the Concentration: You may be exceeding the compound's solubility limit. Try preparing a new solution at a lower concentration.[7]

Q2: I'm observing a loss of activity or inconsistent results over time. Is the compound unstable?

A2: Yes, instability in aqueous media is a primary concern. The amidine group is susceptible to pH-dependent hydrolysis, which would cleave it and render the molecule inactive.[10][11]

  • pH is Critical: Hydrolysis of amidines can be accelerated at non-neutral pH.[10][12] It is crucial to work in well-buffered solutions and to prepare fresh dilutions for your experiments daily.

  • Analytical Confirmation: The most direct way to confirm degradation is by using analytical techniques like HPLC or LC-MS.[8] A decrease in the parent compound's peak area and the appearance of new peaks would confirm degradation.

  • Storage: Always store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to prevent repeated freeze-thaw cycles.[8][13]

Q3: Can I expect this compound to interact with metal ions in my assay buffer?

A3: Yes, this is a possibility. Both the pyridine nitrogen and the carboxylic acid group can act as ligands, potentially chelating metal ions present in your buffer (e.g., Ca²⁺, Mg²⁺, Zn²⁺).[14][15] This could sequester the compound or interfere with metalloenzymes. If you suspect this is an issue, consider using a buffer with a non-chelating agent or testing your compound in the presence and absence of divalent cations.

Q4: The compound appears to be interfering with my assay readout (e.g., fluorescence, absorbance). Why?

A4: The pyridine ring is an aromatic system that can exhibit intrinsic fluorescence or absorbance, potentially overlapping with your assay's detection wavelengths.[9] It is essential to run control experiments containing only the compound (without the enzyme or cells) at the highest concentration used in your experiment to quantify any background signal.

In-Depth Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Assay Buffer

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common problem for many small molecules.[7] This workflow will help you diagnose and solve the issue.

Experimental Workflow: Solubility Optimization

start Start: Precipitation observed in aqueous buffer check_stock Q1: Is the DMSO stock clear and free of precipitate? start->check_stock remake_stock Action: Remake DMSO stock. Ensure anhydrous DMSO. Warm/sonicate if needed. check_stock->remake_stock No check_conc Q2: Is the final aqueous concentration below the known solubility limit? check_stock->check_conc Yes remake_stock->check_stock lower_conc Action: Lower the working concentration. check_conc->lower_conc No/Unknown check_buffer Q3: Does the buffer contain high salt concentrations? check_conc->check_buffer Yes end Result: Soluble compound in assay buffer lower_conc->end modify_buffer Action: Test buffer with lower ionic strength. check_buffer->modify_buffer Yes add_surfactant Action: Consider adding a biocompatible surfactant (e.g., 0.01% Tween-20) to the buffer. check_buffer->add_surfactant No modify_buffer->end add_surfactant->end

Caption: Workflow to troubleshoot compound precipitation.

Causality and Explanation:
  • DMSO Quality: Water contamination in DMSO is a frequent cause of precipitation for compounds with low aqueous solubility.[7] Always use anhydrous, high-purity DMSO.

  • Salting Out: High concentrations of salts in buffers can decrease the solubility of organic molecules, an effect known as "salting out."

  • Surfactants: Non-ionic detergents like Tween-20 can help to keep hydrophobic compounds in solution by forming micelles. However, always verify that the surfactant itself does not interfere with your assay.[16]

Issue: Suspected Compound Degradation (Loss of Activity)

The chemical stability of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in your experimental medium is paramount for obtaining reliable data.[8] The amidine functional group is the most probable site of hydrolytic instability.

Chemical Rationale: Amidine Hydrolysis

The carbamimidoyl (amidine) group is isosteric to an amide but is significantly more basic and prone to hydrolysis.[17][18] The reaction is pH-dependent and results in the formation of the corresponding carboxylic acid and ammonia, which will abolish the compound's intended biological activity.[10][11][19]

Experimental Protocol: Assessing Compound Stability by HPLC

This protocol provides a quantitative method to determine the stability of your compound in a specific buffer over time.

Objective: To quantify the percentage of intact 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride remaining after incubation in an aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Quenching solution (e.g., Acetonitrile)

Procedure:

  • Preparation: Prepare a solution of the compound in your experimental buffer at the final working concentration (e.g., 10 µM).

  • Time Points: Aliquot the solution into several vials. Designate time points for analysis (e.g., T=0, 1, 2, 4, 8, 24 hours).

  • Incubation: Store the vials under your exact experimental conditions (e.g., 37°C).

  • Sample Collection: At each time point, take one vial and immediately quench the reaction by adding an equal volume of cold acetonitrile. This stops further degradation and precipitates proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Inject the supernatant onto the HPLC system.

    • Monitor the elution using a UV detector at a wavelength appropriate for the compound (the pyridine ring should have a strong absorbance around 260 nm).[9]

  • Data Analysis:

    • Identify the peak corresponding to the intact parent compound at T=0.

    • Calculate the peak area of the parent compound at each subsequent time point.

    • Normalize the peak areas to the T=0 sample to determine the percentage of compound remaining.[7]

    • Plot % Remaining vs. Time to visualize the degradation kinetics.

Data Interpretation
% Compound Remaining at 8 hoursInterpretation & Recommended Action
> 90%Stable. The compound is sufficiently stable under your experimental conditions.
50 - 90%Moderate Instability. Consider reducing incubation times or preparing the compound solution immediately before use.
< 50%Highly Unstable. The compound is rapidly degrading. Fresh solutions must be made for each experiment and used immediately. Consider if the buffer pH can be optimized for stability.

General Best Practices for Handling

To ensure the highest quality data, adhere to these fundamental principles of chemical handling.

  • Equilibration: Before opening, always allow the vial of solid compound to equilibrate to room temperature to prevent moisture condensation.[8]

  • Inert Atmosphere: For long-term storage of the solid, consider storing under an inert gas like argon or nitrogen.

  • Labeling: Clearly label all stock solutions and aliquots with the compound name, concentration, solvent, and date of preparation.[13][20]

  • Avoid Contamination: Use dedicated, clean spatulas and glassware to prevent cross-contamination.[20]

  • Safety First: Always review the Safety Data Sheet (SDS) before handling any new chemical.[21] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[13][21]

References

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  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • ChemBK. (2025, August 20). pyridine-4-carboxylic acid.
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  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
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  • PubChem. (n.d.). 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
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  • Wolf, J., et al. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • Royal Society of Chemistry. (2024, May 29). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst.
  • Chem-Impex. (n.d.). 2-Aminopyridine-4-carboxylic acid.
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  • Cayman Chemical. (2022, December 12). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
  • Benchchem. (n.d.). Pyridine-4-carboxylic acid;hydrobromide.
  • ACS Publications. (2024, August 7). Inhibitory Effects, Fluorescence Studies, and Molecular Docking Analysis of Some Novel Pyridine-Based Compounds on Mushroom Tyrosinase. Biochemistry.
  • Iowa State University Digital Repository. (2024, October 23). Hydrogen-bonding behavior of amidines in helical structure.
  • National Center for Biotechnology Information. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • PubMed. (2023, April 15). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • Matrix Fine Chemicals. (n.d.). 2-AMINOPYRIDINE-4-CARBOXYLIC ACID | CAS 13362-28-2.
  • OSTI.GOV. (n.d.). Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2.
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  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
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  • RSC Publishing. (2024, October 23). Hydrogen-bonding behavior of amidines in helical structure.
  • National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
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  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
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  • National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-4-carboxylic acid.
  • ScienceRise: Pharmaceutical Science. (2023, October 31). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid.
  • NextSDS. (n.d.). 2-(aminomethyl)pyridine-4-carboxylic acid dihydrochloride — Chemical Substance Information.
  • ResearchGate. (n.d.). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic....
  • ChemicalBook. (2026, January 13). 4-Chloropyridine-2-carboxylic acid | 5470-22-4.
  • CymitQuimica. (n.d.). CAS 5470-22-4: Chloropicolinicacid.

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common pitfalls in pyridine carboxylic acid inhibitor experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine carboxylic acid inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answer frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. Pyridine carboxylic acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for enzyme inhibitors targeting a vast range of diseases.[1][2] However, their unique physicochemical properties can present specific challenges in experimental settings. This resource synthesizes field-proven insights and established protocols to help you navigate these complexities with confidence.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. Each answer explains the underlying cause of the problem and provides a clear, actionable solution.

Solubility and Stability Issues

Question 1: My pyridine carboxylic acid inhibitor won't dissolve in my chosen solvent. What should I do?

Answer: This is a common issue stemming from the inherent polarity of the pyridine carboxylic acid scaffold.[3] The combination of the nitrogen-containing aromatic ring and one or more carboxylic acid groups makes these compounds poorly soluble in non-polar organic solvents.[3]

Causality & Solution:

  • Solvent Polarity: The primary cause is a mismatch between the polar solute and a non-polar solvent. You should use polar organic solvents. For stock solutions, dimethyl sulfoxide (DMSO) is the most common and effective choice.[3][4]

  • Slow Dissolution Rate: Even in appropriate solvents like DMSO or DMF, the dissolution rate can be slow.[3] Gently warming the mixture or using an ultrasonic bath can significantly aid in dissolving the compound by breaking down particle agglomerates.[3]

  • pH-Dependent Solubility: In aqueous solutions, solubility is highly pH-dependent. Adjusting the pH to deprotonate the carboxylic acid groups (typically by adding a base) can dramatically increase solubility.[3]

  • Reaction Media Incompatibility: If your reaction requires a non-polar medium, direct dissolution is not feasible. In this case, you should consider chemical modification, such as derivatizing the carboxylic acid groups to esters, which increases lipophilicity and solubility in non-polar environments.[3]

Table 1: Recommended Solvents for Pyridine Carboxylic Acid Inhibitors

Solvent TypeRecommended SolventsBest ForKey Considerations
Polar Aprotic DMSO, DMFStock solutions, many biochemical assaysHigh solubility for most derivatives.[3] Ensure final concentration in assays is low (e.g., <0.5% in cell-based assays) to avoid solvent-induced artifacts.[5][6]
Polar Protic Water, EthanolAqueous buffers for assaysSolubility is often limited and highly pH-dependent.[3][4] Less soluble in ethanol than in water.[4]
Non-Polar Toluene, HexaneNot recommended for direct dissolutionThe inhibitor will likely be insoluble.[3] Derivatization is required for use in these solvents.[3]

Question 2: My inhibitor precipitates out of solution during my experiment. Why is this happening and how can I prevent it?

Answer: Precipitation during an experiment is typically caused by a change in the solution's conditions that lowers the inhibitor's solubility limit.

Causality & Solution:

  • Change in pH: If your inhibitor's solubility is maintained at a specific pH, a shift in the reaction buffer's pH can cause it to crash out of solution.

    • Solution: Ensure your reaction is adequately buffered to maintain the optimal pH for solubility throughout the experiment.[3]

  • Change in Solvent Composition: Adding a less polar co-solvent or reagent to your aqueous buffer can decrease the overall polarity of the medium, causing the inhibitor to precipitate.

    • Solution: Verify that all components of your reaction mixture are compatible. It may be necessary to adjust the initial solvent system to accommodate all additions.

  • Temperature Fluctuation: A significant decrease in temperature can reduce solubility.

    • Solution: Maintain a constant temperature during your experiment, especially if you initially warmed the solution to dissolve the compound.[3]

Assay Performance & Data Interpretation

Question 3: I'm seeing high variability and poor reproducibility in my IC50 values. What are the likely causes?

Answer: Inconsistent IC50 values are a frequent and frustrating problem. The issue rarely lies with the inhibitor's intrinsic potency but rather with variable experimental parameters that influence its apparent activity. The IC50 is not a true constant; it is highly dependent on the assay conditions.[6]

Causality & Solution:

  • Compound Instability: Pyridine carboxylic acids can be susceptible to degradation, especially when exposed to light, extreme pH, or repeated freeze-thaw cycles.[7][8]

    • Solution: Prepare fresh dilutions from a concentrated stock for each experiment.[7] Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.[8]

  • Substrate Concentration: For competitive inhibitors, the measured IC50 value will increase as the substrate concentration increases.[6]

    • Solution: Standardize the substrate concentration across all experiments, typically at or near its Michaelis-Menten constant (Km). Clearly report this concentration when publishing your results.

  • Enzyme Concentration: Under tight-binding conditions (when the inhibitor's affinity is close to the enzyme concentration), the IC50 becomes dependent on the enzyme concentration.[6]

    • Solution: Use the lowest possible enzyme concentration that still provides a robust signal. If tight-binding is suspected, use Morrison's equation instead of the standard Hill equation to determine the inhibition constant (Ki).[9]

  • Incomplete Dose-Response Curve: Accurate IC50 determination requires a full sigmoidal curve with well-defined upper and lower plateaus.[10]

    • Solution: Use a wide range of inhibitor concentrations (e.g., spanning 5-6 log units) to ensure you capture the full dose-response.[6] Always include a "0% inhibition" (vehicle control) and "100% inhibition" (saturating dose of a known inhibitor or no enzyme) control.[10]

Workflow: Troubleshooting Inconsistent IC50 Values

Start Inconsistent IC50 Results CheckSolubility Is inhibitor fully dissolved at highest concentration? Start->CheckSolubility CheckStability Are you using fresh dilutions and avoiding freeze-thaw cycles? CheckSolubility->CheckStability Yes SolubilityIssue Re-evaluate solvent. Use sonication or warming. Filter solution. CheckSolubility->SolubilityIssue No CheckAssayParams Are enzyme and substrate concentrations strictly controlled? CheckStability->CheckAssayParams Yes StabilityIssue Make fresh dilutions from aliquoted stock for every experiment. CheckStability->StabilityIssue No CheckCurveFit Does the curve have clear top/bottom plateaus? CheckAssayParams->CheckCurveFit Yes AssayParamsIssue Standardize concentrations. Use lowest possible enzyme level for robust signal. CheckAssayParams->AssayParamsIssue No CurveFitIssue Expand concentration range. Ensure proper controls are included. CheckCurveFit->CurveFitIssue No End Consistent IC50 Achieved CheckCurveFit->End Yes SolubilityIssue->CheckSolubility StabilityIssue->CheckStability AssayParamsIssue->CheckAssayParams CurveFitIssue->CheckCurveFit

Caption: Troubleshooting workflow for inconsistent IC50 data.

Question 4: My inhibitor shows no activity, or the activity is much weaker than expected. What's wrong?

Answer: This can be alarming, but it is often due to correctable experimental factors rather than a fundamentally inactive compound.

Causality & Solution:

  • Assay Interference: Some substances can interfere with enzymatic assays and mask true inhibition.[7] Common culprits include chelating agents (like EDTA), detergents, and high salt concentrations.[7][11]

    • Solution: Perform a "spike and recovery" experiment.[11] Add a known amount of active enzyme to your sample buffer (containing the inhibitor) and a control buffer. If the enzyme activity is significantly lower in your sample buffer, it indicates the presence of an interfering substance.[11] See Protocol 2 for a detailed methodology.

  • Compound Degradation: As mentioned previously, the compound may have degraded.

    • Solution: Verify the compound's integrity. Use a fresh sample or aliquot if possible.

  • Incorrect Wavelength Reading: For colorimetric or fluorescent assays, reading at the wrong wavelength will result in a weak or absent signal.

    • Solution: Double-check the recommended wavelength in your assay protocol and the filter settings on your plate reader.[7]

  • Insufficient Concentration: You may not be using a high enough concentration to see inhibition.

    • Solution: If the IC50 or Ki is unknown, test a very wide range of concentrations.[12] If a Ki value is published, start with a concentration 5- to 10-times higher to ensure complete inhibition.[12]

Question 5: I'm observing off-target effects or significant cytotoxicity in my cell-based assays. How can I confirm this is inhibitor-related and mitigate it?

Answer: Off-target activity is a critical consideration in drug development, as many inhibitors can bind to unintended proteins, leading to unexpected biological effects or toxicity.[13] For example, some pyridine-containing compounds have been shown to inhibit CYP450 enzymes, which is a common off-target liability.[14]

Causality & Solution:

  • Lack of Selectivity: The inhibitor may have a similar affinity for other proteins as it does for your primary target. This is especially common with kinase inhibitors, where ATP-binding sites are highly conserved.[13][15]

    • Solution: The most direct approach is to perform a selectivity screen, testing your inhibitor against a panel of related proteins (e.g., a kinase panel). This provides an empirical measure of its selectivity.

  • Compound-Induced Toxicity: The inhibitor itself or its scaffold may be generally toxic to cells, independent of its target inhibition.

    • Solution: Use the lowest concentration of the inhibitor that gives a robust on-target effect. Run counter-screens using a cell line that does not express the target protein. If you see similar levels of toxicity, the effect is likely off-target.

  • Vehicle Toxicity: The solvent used to dissolve the inhibitor (usually DMSO) can be toxic to cells at higher concentrations.[12]

    • Solution: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level, typically <0.5% for most cell lines.[5] Always include a vehicle-only control.

Diagram: On-Target vs. Off-Target Inhibition

cluster_0 On-Target Effect cluster_1 Off-Target Effect Inhibitor_On Pyridine Carboxylic Acid Inhibitor Target Intended Target (e.g., Kinase A) Inhibitor_On->Target Binds & Inhibits Effect_On Desired Biological Outcome Target->Effect_On Leads to Inhibitor_Off Pyridine Carboxylic Acid Inhibitor OffTarget Unintended Target (e.g., Kinase B, CYP Enzyme) Inhibitor_Off->OffTarget Binds & Inhibits Effect_Off Unwanted Side Effect or Cytotoxicity OffTarget->Effect_Off Leads to

Caption: Conceptual model of on-target vs. off-target activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of my inhibitor? Use a high-purity grade solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[7] Store these aliquots in tightly sealed vials at -20°C or, for long-term storage, at -80°C. Many pyridine derivatives are light-sensitive, so it is best practice to store them in amber vials or wrap vials in foil to protect them from light.[8]

Q2: What is the significance of the pyridine ring in these inhibitors? The pyridine ring is a key pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to enzyme active sites.[1] It can also coordinate with metal ions, a property leveraged in inhibitors of metalloenzymes.[16] Replacing a standard phenyl ring with a pyridine ring can improve key pharmacological properties such as biochemical potency, target selectivity, and cellular potency.[1] Furthermore, its properties of weak basicity and potential for water solubility make it a valuable scaffold in drug design.[17]

Q3: Does the position of the carboxylic acid group on the pyridine ring matter? Absolutely. The three main isomers—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—have distinct chemical properties that influence their biological activity.[1] For example, the proximity of the carboxylic acid and the ring nitrogen in picolinic acid allows it to act as a bidentate chelating agent for metal ions.[18] This can be the primary mechanism of inhibition for metalloenzymes but can also be a source of non-specific inhibition or assay interference.[16][18]

Q4: How can I differentiate between true inhibition and non-specific assay interference? This is a critical control. First, run a control experiment with your inhibitor in the assay buffer without the enzyme to check for autofluorescence or absorbance at the detection wavelength. If the compound interferes, you must subtract this background signal from your measurements. Second, use an orthogonal assay—one that measures enzyme activity via a different method or technology—to confirm the inhibition. Finally, non-specific inhibitors often have very steep Hill slopes in the dose-response curve and their potency can be highly sensitive to the presence of detergents like Triton X-100.

Q5: My inhibitor appears to activate the enzyme at low concentrations. What is happening? This biphasic dose-response is known as hormesis.[6] It is a real biological phenomenon where a substance has the opposite effect at low doses compared to high doses. It does not invalidate your results, but it requires careful characterization. You must ensure your dose-response curve covers a wide enough concentration range to fully define both the stimulatory and inhibitory phases of the curve.[6]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock and Working Solutions

This protocol ensures your inhibitor is handled correctly to maintain its integrity and ensure accurate concentrations in your assays.

  • Materials:

    • Pyridine carboxylic acid inhibitor (solid)

    • High-purity, anhydrous DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes (amber or wrapped in foil)

    • Calibrated pipettes and sterile tips

  • Procedure (Stock Solution - 10 mM):

    • Allow the solid inhibitor to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh out the required amount of solid inhibitor needed for your desired volume and concentration.

    • Add the appropriate volume of DMSO to the solid inhibitor to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary.[3]

    • Once dissolved, centrifuge the tube briefly to collect the entire solution at the bottom.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure (Working Solutions):

    • For each experiment, thaw a single aliquot of the stock solution. Do not reuse thawed aliquots.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for your dose-response curve.[5]

    • Ensure the final concentration of DMSO is identical in all wells, including the vehicle control, and does not exceed recommended limits (e.g., <0.5% for cell-based assays).[5]

Protocol 2: Spike-and-Recovery Experiment to Detect Inhibition

This protocol helps determine if your sample matrix contains substances that non-specifically inhibit your enzyme of interest.[11]

  • Materials:

    • Purified, active enzyme

    • Control buffer (the buffer in which the enzyme is known to be active)

    • Sample buffer (the buffer containing your inhibitor or other potentially interfering substances)

    • Substrate and reagents for the enzyme activity assay

  • Procedure:

    • Prepare two sets of tubes. Label one set "Control Spike" and the other "Sample Spike."

    • In the "Control Spike" tubes, add a known amount of active enzyme (the "spike") to the control buffer.

    • In the "Sample Spike" tubes, add the exact same amount of active enzyme to your sample buffer.

    • Prepare a "Blank" tube for each buffer type containing the buffer and substrate but no enzyme, to measure background signal.

    • Initiate the enzymatic reaction by adding the substrate to all tubes simultaneously.

    • Incubate for the standard assay time and temperature.

    • Measure the enzyme activity in all samples using your standard detection method.

  • Data Analysis:

    • Subtract the average Blank reading from all spike readings.

    • Calculate the average enzyme activity for the "Control Spike" and the "Sample Spike."

    • Calculate the percent recovery using the following formula: % Recovery = (Activity in Sample Spike / Activity in Control Spike) * 100

    • Interpretation: A recovery rate significantly below 100% (e.g., <80%) indicates the presence of an inhibitor in your sample buffer.[11] A recovery rate near 100% suggests that any observed loss of activity in your main experiment is due to specific inhibition by your compound, not assay interference.

References

  • Daksh Biotech. The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Drug Design, Development and Therapy. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Molecular Biology. Assay Troubleshooting. Available from: [Link]

  • ResearchGate. Pyridine carboxylic acid derivatives in drug development pipeline. Available from: [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available from: [Link]

  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available from: [Link]

  • IntechOpen. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • MDPI. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. Available from: [Link]

  • Scientific Reports. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. Available from: [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Available from: [Link]

  • Organic Letters. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Available from: [Link]

  • Journal of Medicinal Chemistry. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available from: [Link]

  • Journal of Medicinal Chemistry. Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Available from: [Link]

  • Journal of Medicinal Chemistry. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available from: [Link]

  • ResearchGate. Representative dose-response curves used to determine IC 50 -values for.... Available from: [Link]

  • PubMed. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Available from: [Link]

  • National Institutes of Health. Pyridine carboxylic acids as inhibitors and substrates of the Escherichia coli gab permease encoded by gabP. Available from: [Link]

  • ChemBK. pyridine-4-carboxylic acid. Available from: [Link]

  • Reddit. Pyridine and carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

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Technical Support Center: Minimizing Off-Target Effects of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize assays involving 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS 1797816-33-1).

This compound is a classic "arginine mimetic" building block. It features a highly basic amidine (carbamimidoyl) group and a carboxylic acid handle on a pyridine scaffold. While it is an excellent starting point for targeting trypsin-like serine proteases, its structural properties inherently predispose it to significant off-target liabilities. This guide synthesizes field-proven insights to help you understand the causality behind these liabilities and provides self-validating protocols to engineer selectivity.

Part 1: The Mechanistic Root of Off-Target Liabilities

To minimize off-target effects, we must first understand the structural causality driving them. The promiscuity of 2-Carbamimidoylpyridine-4-carboxylic acid stems from two primary physicochemical features:

  • S1 Pocket Promiscuity: The amidine group is positively charged at physiological pH and forms a strong bidentate salt bridge with Asp189 , a negatively charged residue located at the base of the S1 pocket in trypsin-like serine proteases [1]. Because Asp189 is highly conserved across this enzyme family (including thrombin, factor Xa, plasmin, and matriptase), unmodified amidine fragments will bind promiscuously to multiple off-target proteases.

  • hERG Channel Blockade: The highly basic nature of the amidine group (pKa > 10) makes it a prime candidate for trapping within the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel. The positively charged amidine forms strong cation- π interactions with aromatic residues (Tyr652, Phe656) in the channel, leading to potential cardiotoxicity [3].

G Amidine Amidine Moiety (Positively Charged) Target Target Serine Protease (e.g., FXa, TMPRSS2) Conserved Asp189 Amidine->Target Salt Bridge Off1 Off-Target Proteases (Trypsin, Plasmin, uPA) Conserved Asp189 Amidine->Off1 Promiscuous Binding hERG hERG Potassium Channel (Cardiotoxicity Liability) Amidine->hERG Cation-Pi Interaction Core Pyridine-4-carboxylic acid (Scaffold) Core->Amidine

Figure 1: Mechanism of amidine-mediated promiscuity across conserved S1 pockets and hERG channels.

Part 2: Troubleshooting Guide (FAQs)

Q1: My biochemical assay shows that the compound inhibits my target protease, but also cross-reacts heavily with trypsin and plasmin. How do I improve selectivity? Answer: The cross-reactivity is driven by the amidine group binding to the highly conserved Asp189 in the S1 pocket of off-target proteases [1]. To achieve selectivity, you cannot rely on the S1 pocket alone. You must utilize the carboxylic acid handle at the 4-position of the pyridine ring to extend the molecule into the less conserved S2, S3, and S4 pockets. By coupling the carboxylic acid to specific hydrophobic or bulky amino acid derivatives via amide bond formation, you can create steric clashes with off-target proteases while perfectly fitting into your specific target's S2/S3 subsites.

Q2: In cell-based assays, I am seeing high cellular toxicity and potential hERG liabilities. What is causing this, and how can I mitigate it? Answer: The toxicity is likely driven by the highly basic amidine group interacting with the hERG potassium channel[3]. To mitigate this, implement a pKa-lowering strategy . Adding electron-withdrawing groups (EWGs) to the pyridine ring or converting the amidine into a less basic bioisostere (e.g., an aminopyridine) can reduce hERG binding while maintaining the necessary hydrogen bonds for target engagement [2].

Q3: The compound is highly potent in enzymatic assays (low nM IC50​ ) but shows no target engagement in live cells. Why? Answer: 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is zwitterionic at physiological pH (a positively charged amidine and a negatively charged carboxylate). This creates a high polar surface area (PSA) that prevents passive diffusion across the lipid bilayer. Furthermore, basic amidines are strong substrates for P-glycoprotein (P-gp) efflux pumps. You must mask the carboxylic acid (e.g., via esterification) or formulate the amidine as an amidoxime prodrug to improve lipophilicity and cellular penetrance.

Part 3: Experimental Workflows & Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are the standard operating procedures for profiling and mitigating the off-target effects of this compound class.

Protocol 1: Counter-Screening Profiling for Serine Protease Selectivity

This protocol ensures that any modifications made to the 2-Carbamimidoylpyridine scaffold genuinely drive target selectivity rather than just global affinity.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Causality Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Panel Assembly: Reconstitute the primary target (e.g., Factor Xa) and a counter-screening panel (Trypsin, Thrombin, Plasmin) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Pre-incubation (Self-Validating Step): Incubate the enzymes with serial dilutions of the compound (100 μ M to 0.1 nM) for 15 minutes at 37°C.

    • Validation: Include Nafamostat (a broad-spectrum amidine inhibitor) as a positive control for S1 pocket binding, and 1% DMSO as a vehicle control to establish the assay's maximum dynamic range.

  • Substrate Addition: Add the appropriate fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) at a concentration equal to its Km​ to ensure the assay is sensitive to competitive inhibition.

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the IC50​ for each enzyme. Calculate the Selectivity Index (SI) = IC50​ (Off-Target) / IC50​ (Target).

Workflow Step1 1. Compound Preparation (2-Carbamimidoylpyridine deriv.) Step2 2. Primary Target Assay (e.g., Target Protease IC50) Step1->Step2 Step3 3. Counter-Screening Panel (Trypsin, Thrombin, Plasmin) Step2->Step3 Step4 4. Selectivity Index (SI) Calculation (SI = Off-Target IC50 / Target IC50) Step3->Step4 Decision SI > 100? Step4->Decision Pass Proceed to Cell Assays Decision->Pass Yes Fail Structural Optimization (Extend into S2/S3 pockets) Decision->Fail No

Figure 2: Step-by-step workflow for evaluating and optimizing serine protease selectivity.

Protocol 2: hERG Patch-Clamp Mitigation Assay

To verify that structural modifications to the amidine have successfully mitigated cardiotoxicity:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Utilize the whole-cell patch-clamp technique. Depolarize cells to +20 mV for 2 seconds to open channels, then repolarize to -50 mV to elicit tail currents.

  • Perfusion & Validation: Perfuse the compound at 1 μ M and 10 μ M. Measure the reduction in tail current amplitude. Use E-4031 (a known hERG inhibitor) as a positive control to validate channel responsiveness.

Part 4: Quantitative Data Summaries

Table 1: Typical Off-Target Profile of Unmodified Amidine-Based Arginine Mimetics

Protease / TargetConserved Interaction SiteTypical Affinity ( IC50​ )Liability Consequence
Target (e.g., FXa) Asp189 (S1 Pocket)10 - 100 nMDesired therapeutic effect
Trypsin Asp189 (S1 Pocket)5 - 50 nMGI toxicity, off-target cleavage block
Thrombin Asp189 (S1 Pocket)50 - 200 nMBleeding risk (coagulation cascade)
Plasmin Asp189 (S1 Pocket)100 - 500 nMFibrinolysis interference
hERG Channel Tyr652 / Phe656 (Cavity)1 - 5 μ MQT prolongation, Cardiotoxicity

Table 2: Physicochemical Mitigation Strategies for 2-Carbamimidoylpyridine Derivatives

LiabilityStructural Modification StrategyExpected Mechanistic Outcome
S1 Promiscuity Amide coupling at the 4-carboxylic acid to reach S2/S3 pocketsSteric clash with off-targets; Increased Selectivity Index (SI > 100)
hERG Inhibition Lower amidine pKa via electron-withdrawing groups (EWGs)Reduced cation- π binding; higher hERG IC50​
Poor Permeability Mask amidine as amidoxime prodrug; esterify carboxylic acidElimination of zwitterion; increased passive diffusion, reduced P-gp efflux

References

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Royal Society of Chemistry (RSC). URL:[Link]

  • Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. URL:[Link]

  • Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor. ACS Publications. URL:[Link]

Technical Support Center: Troubleshooting 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Causality of Instability

Handling 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS: 1797816-33-1) in aqueous solutions presents unique challenges due to its specific functional groups: an electron-withdrawing pyridine ring, a carboxylic acid, and a highly reactive amidine group.

As a Senior Application Scientist, I frequently see researchers experience sudden precipitation or loss of compound activity when transitioning from stock solutions to in vitro assays. These issues are not random; they are governed by two strict chemical principles:

  • Zwitterionic Precipitation: The molecule possesses both a low-pKa carboxylic acid and a high-pKa amidine. At physiological pH (7.4), it forms a net-zero zwitterion, drastically reducing its aqueous solubility.

  • Base-Catalyzed Amidine Hydrolysis: The amidine group is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in neutral to basic environments, leading to rapid degradation into an amide and ammonia .

Understanding these mechanisms is critical for designing robust, reproducible experimental workflows.

Quantitative Stability & Solubility Profile

To prevent degradation, the microenvironmental pH must be strictly controlled. The following table summarizes the causal relationship between pH, ionization state, and compound half-life.

pH LevelDominant Ionic StateAqueous SolubilityEstimated Half-Life (25°C)Scientific Recommendation
pH 2.0 (Unbuffered HCl)Cationic (+1)High (>50 mM)~48 hoursAvoid long-term storage; acid-catalyzed degradation occurs slowly.
pH 4.0 (Citrate Buffer)Cationic (+1)High (>50 mM)>3 monthsOptimal for Stock Solutions ; hydroxide concentration is negligible.
pH 7.4 (PBS Buffer)Zwitterionic (Net 0)Low (<1 mM)<12 hoursUse immediately (Just-in-Time dilution); high risk of precipitation.
pH 10.0 (Carbonate)Anionic (-1)Moderate<1 hourDo not use ; rapid base-catalyzed hydrolysis.

Troubleshooting Guide (FAQs)

Q1: Why does my compound precipitate immediately when diluted into physiological buffers (PBS, pH 7.4)? Causality: Isoelectric Point (pI) and Zwitterion Formation. 2-Carbamimidoylpyridine-4-carboxylic acid contains a carboxylic acid (pKa ≈ 3.5) and an amidine group (pKa ≈ 11.0). In acidic solutions (pH < 4), it exists as a highly soluble cation. However, at physiological pH (7.4), the carboxylic acid is deprotonated (anionic) while the amidine remains protonated (cationic). This results in a zwitterion with a net charge of zero. Zwitterions exhibit strong intermolecular ionic interactions, which drastically reduce aqueous solubility and cause rapid precipitation.

Q2: I observe a loss of compound activity and new peaks in LC-MS over time. What is the degradation pathway? Causality: Base-Catalyzed Amidine Hydrolysis. Amidines are highly susceptible to hydrolysis in neutral to basic aqueous environments . The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the protonated amidine to form a transient tetrahedral intermediate. This intermediate quickly collapses, expelling ammonia and yielding 2-carbamoylpyridine-4-carboxylic acid (an amide degradant) . This degradation is exponential at pH > 6.0.

Pathway A 2-Carbamimidoylpyridine-4-carboxylic acid (Protonated Amidine) B OH⁻ Attack (pH > 6) A->B C Tetrahedral Intermediate B->C D 2-Carbamoylpyridine-4-carboxylic acid (Amide Degradant) C->D Breakdown E Ammonia (NH3) C->E

Mechanism of pH-dependent amidine hydrolysis to amide.

Q3: How can I optimize the shelf-life of my aqueous stock solutions? Causality: Microenvironmental pH Control. The hydrolysis of amidines follows a U-shaped pH-rate profile. At very low pH (< 2), acid-catalyzed hydrolysis can occur. At neutral/high pH (> 6), base-catalyzed hydrolysis dominates. Maximum solution stability is achieved at a microenvironmental pH of approximately 4.0 . At this pH, the amidine is fully protonated (resisting neutral water attack), and the hydroxide concentration is negligible.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in compound handling must be verified. Follow these protocols to maintain the stability of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.

Workflow S1 Weigh Solid (HCl Salt) S2 Solubilize at pH 4.0 (Max Stability) S1->S2 S3 Validate (pH & Clarity) S2->S3 S4 Aliquot & Freeze (-80°C) S3->S4 S5 Just-in-Time Dilution (pH 7.4 Assay) S4->S5

Optimized workflow for handling amidine-containing pyridine derivatives.

Protocol A: Preparation of a Stable 10 mM Stock Solution

Causality: Buffering the stock prevents the HCl salt from driving the pH too low, avoiding acid-catalyzed degradation while keeping the compound out of the zwitterionic precipitation zone.

  • Weighing: Accurately weigh the lyophilized 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride powder in a low-humidity environment.

  • Acidic Solubilization: Dissolve the powder in 100 mM Sodium Citrate buffer, pH 4.0. Do not use pure unbuffered DI water, as the inherent HCl will drive the pH below 2.5, risking slow acid-catalyzed degradation.

  • System Validation (Critical): Spot 1 µL of the resulting solution onto a narrow-range pH indicator strip to verify the solution is strictly between pH 3.5 and 4.5. Visually inspect against a dark background; the solution must be 100% optically clear.

  • Storage: Aliquot into single-use amber vials (to prevent potential photo-oxidation of the pyridine ring) and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Just-in-Time Assay Dilution

Causality: Because the compound hydrolyzes rapidly at pH 7.4, it must only be exposed to physiological buffers immediately before the biological assay begins.

  • Thawing: Thaw a single-use aliquot on ice immediately prior to the experiment. Discard any unused portion; do not freeze-thaw.

  • Dilution: Dilute the stock directly into the final assay buffer (e.g., PBS, pH 7.4) at the required working concentration. Ensure the final concentration is <100 µM to remain safely below the zwitterion solubility limit.

  • System Validation (Critical): Run a rapid UV-Vis scan (200-400 nm) of the diluted assay buffer at T=0 and T=60 mins. A shift in the maximum absorbance wavelength indicates the conversion of the amidine to the amide. This establishes the exact degradation window for your specific assay buffer.

  • Execution: Complete all biological assays within 2 hours of dilution to ensure >95% compound integrity.

References

  • Singh, J., Whitaker, D., Thoma, B., Islam, S., Foden, C. S., Aliev, A. E., Sheppard, T. D., & Powner, M. W. (2022). "Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water." Journal of the American Chemical Society.[Link]

  • Imrit, Y., Bhakhoa, H., et al. (2020). "A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack." RSC Advances.[Link]

  • Badawy, S. I., et al. (1999). "Chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms." Journal of Pharmaceutical Sciences.[Link]

Technical Support Center: Overcoming Resistance to 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride. This guide is designed to provide in-depth troubleshooting and practical, field-proven insights for addressing the common and complex challenge of acquired drug resistance in cell lines. The following content is structured to help you diagnose, understand, and overcome resistance, ensuring the integrity and progression of your research.

Frequently Asked Questions (FAQs)

Q1: My cell line has stopped responding to 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride. What is the first step I should take?

A1: The first step is to confirm the resistance. This involves performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the resistant cell line and comparing it to the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or more) in the IC50 value suggests the development of resistance.[1] It's also crucial to ensure the issue isn't related to experimental variability, such as incorrect cell seeding density, or compromised compound integrity.[2][3]

Q2: How is a drug-resistant cell line typically generated in the lab?

A2: Drug-resistant cell lines are generally developed by exposing a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[1][4][5] This process selects for cells that can survive and proliferate at higher drug concentrations.[1] The selection can be done through continuous exposure or a pulsed method, where cells are treated for a period and then allowed to recover in drug-free media, mimicking clinical treatment cycles.[1][6]

Q3: What are the most common biological mechanisms of resistance to targeted therapies like 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride?

A3: The primary mechanisms include:

  • Target Alteration: Mutations in the target protein that prevent the drug from binding effectively.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell.[8][9][10][11] Common examples include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[9][10][11]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[12][13][14][15]

Q4: Can I reverse the drug-resistant phenotype?

A4: In some cases, resistance can be reversible. For example, if resistance is due to the overexpression of drug efflux pumps, the phenotype may diminish if the cells are cultured in a drug-free medium for an extended period. However, resistance caused by stable genetic alterations, such as target mutations, is generally considered permanent.

In-Depth Troubleshooting Guides

This section provides detailed Q&A guides for specific issues you may encounter. Each guide explains the underlying scientific principles and provides actionable experimental protocols.

Issue 1: A significant IC50 shift is observed, but the drug's target protein shows no mutations.
Q: My resistant cell line shows a >10-fold increase in IC50 for 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride, but sequencing of the target protein's gene reveals no mutations. What should I investigate next?

A: This is a common scenario that points towards non-target-related resistance mechanisms. The two most probable causes are increased drug efflux or the activation of compensatory (bypass) signaling pathways.

Expert Insight: Before diving into complex experiments, it's a good practice to perform a simple drug accumulation assay. If the resistant cells accumulate less of the compound than the parental cells, it strongly suggests an efflux mechanism is at play. If accumulation is similar, the focus should shift to bypass pathways.

Workflow for Investigating Non-Mutational Resistance

A Resistant Phenotype Confirmed (High IC50, No Target Mutation) B Hypothesis 1: Increased Drug Efflux A->B C Hypothesis 2: Bypass Pathway Activation A->C D Western Blot for ABC Transporters (P-gp, BCRP, MRP1) B->D  Test Protein Levels E Drug Efflux Assay (e.g., using Rhodamine 123) B->E  Test Function F Phospho-Kinase Array or Proteomics Analysis C->F  Screen for Changes I Confirm Efflux Pump Overexpression D->I E->I G Identify Upregulated Kinases or Signaling Nodes F->G H Validate with Specific Inhibitors (Combination Therapy) G->H  Test Functional Relevance J Test with Efflux Pump Inhibitors (e.g., Verapamil, PSC833) I->J  Confirm & Overcome

Caption: Workflow for diagnosing non-mutational drug resistance.

Troubleshooting Protocol 1: Assessing Drug Efflux

Objective: To determine if the overexpression of ABC transporters is responsible for resistance.

1. Western Blot Analysis:

  • Principle: This technique will quantify the protein levels of common ABC transporters.
  • Procedure:
  • Prepare whole-cell lysates from both parental and resistant cell lines.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies specific for P-gp (ABCB1), BCRP (ABCG2), and MRP1 (ABCC1).
  • Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
  • Incubate with a secondary antibody and visualize the bands.
  • Expected Outcome: A significant increase in the band intensity for one or more ABC transporters in the resistant cell line compared to the parental line.

2. Functional Drug Efflux Assay (using a fluorescent substrate like Rhodamine 123):

  • Principle: ABC transporters can efflux fluorescent dyes. Reduced intracellular fluorescence in resistant cells indicates higher efflux activity.
  • Procedure:
  • Seed both parental and resistant cells in a 96-well plate.
  • Incubate the cells with a fluorescent substrate (e.g., Rhodamine 123 for P-gp).
  • In parallel, treat a set of resistant cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) before adding the fluorescent substrate.
  • After incubation, wash the cells and measure the intracellular fluorescence using a plate reader or flow cytometer.
  • Expected Outcome: Resistant cells will show lower fluorescence compared to parental cells. Treatment with the ABC transporter inhibitor should restore fluorescence in the resistant cells to levels similar to the parental line.

Solution: If increased efflux is confirmed, consider co-administering 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride with a known inhibitor of the overexpressed ABC transporter to restore sensitivity.

Issue 2: My cells develop resistance very rapidly, and the resistant population appears heterogeneous.
Q: I'm observing a rapid decline in the efficacy of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride, and single-cell cloning reveals subpopulations with varying degrees of resistance. What could be causing this?

A: This scenario suggests that the parental cell line may have a pre-existing subpopulation of resistant cells, or that the cells are activating compensatory signaling pathways, a mechanism that can lead to a more heterogeneous response.[14] Cancer cells can exploit the interconnectedness of signaling pathways to bypass drug-mediated inhibition.[12]

Expert Insight: The activation of bypass pathways often involves the upregulation or hyper-activation of receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT or MAPK pathways.[12][14] A phospho-kinase array is an excellent screening tool to get a broad overview of which pathways might be dysregulated.

Visualizing Bypass Pathway Activation

cluster_0 Sensitive Cell cluster_1 Resistant Cell A Growth Factor Signal B Target Protein A->B D Downstream Signaling (e.g., MAPK) B->D C 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride C->B E Proliferation/ Survival D->E F Growth Factor Signal G Target Protein F->G I Downstream Signaling (e.g., MAPK) G->I H 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride H->G J Proliferation/ Survival I->J K Bypass RTK (e.g., MET, EGFR) K->I Bypass Activation L Alternative Signal L->K

Caption: Activation of a bypass signaling pathway to overcome drug inhibition.

Troubleshooting Protocol 2: Identifying Bypass Signaling Pathways

Objective: To identify activated signaling pathways that compensate for the inhibition of the primary target.

1. Phospho-Kinase Array:

  • Principle: This is a membrane-based antibody array that allows for the simultaneous detection of the relative phosphorylation levels of dozens of kinases.
  • Procedure:
  • Prepare high-quality protein lysates from both parental and resistant cells.
  • Incubate the lysates with the phospho-kinase array membranes according to the manufacturer's protocol.
  • Detect the bound phosphorylated proteins using chemiluminescence.
  • Quantify the spot intensities and compare the profiles of the resistant and parental cells.
  • Expected Outcome: Identification of specific kinases or signaling pathways (e.g., EGFR, MET, AKT, ERK) that are hyper-phosphorylated (activated) in the resistant cell line.[12][15]

2. Validation by Western Blot:

  • Principle: To confirm the findings from the array using specific antibodies.
  • Procedure:
  • Using the same lysates, perform Western blots for the top candidate kinases identified in the array.
  • Use antibodies against both the phosphorylated (active) and total forms of the protein to confirm specific activation.
  • Expected Outcome: Confirmation of increased phosphorylation of specific kinases in the resistant line.

Solution: If a bypass pathway is identified, a rational approach is to use a combination therapy.[16] Treat the resistant cells with both 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride and a specific inhibitor of the activated bypass pathway (e.g., a MET inhibitor if MET is hyper-activated). This dual inhibition can often restore sensitivity.

Data Summary & Experimental Protocols

Table 1: Example IC50 Data for Sensitive vs. Resistant Cell Lines
Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Line2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride0.5-
Resistant Line A2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride7.515x
Resistant Line B2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride12.024x
Resistant Line ACombination Therapy*0.81.6x

*Combination therapy refers to 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride plus an inhibitor of the identified resistance mechanism (e.g., a P-gp or bypass pathway inhibitor). A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[1]

Protocol: Generation of a Drug-Resistant Cell Line

This protocol describes a stepwise method for developing a cell line resistant to 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.

Materials:

  • Parental cell line of interest

  • Complete growth medium

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (stock solution)

  • Cell culture flasks and plates

  • MTT or similar cell viability assay kit

Procedure:

  • Determine Initial IC50: Perform a standard cell viability assay to determine the IC50 of the parental cell line to the compound.[4]

  • Initial Exposure: Begin by treating the parental cells with the compound at a concentration equal to the IC50.

  • Monitor and Recover: Culture the cells in the presence of the drug. Initially, a large proportion of cells will die. Allow the surviving cells to grow until they reach approximately 70-80% confluency. This may require several media changes with fresh drug-containing media.

  • Stepwise Dose Escalation: Once the cells are growing robustly at the initial concentration, subculture them and increase the drug concentration by 1.5 to 2-fold.[1]

  • Repeat Cycles: Repeat step 4, gradually increasing the drug concentration over several months.[17] The ability of the cells to tolerate higher drug concentrations indicates the development of resistance.

  • Characterize Resistant Line: Periodically (e.g., every 4-6 weeks), freeze down stocks of the cells and determine their new IC50. Compare this to the parental IC50 to calculate the fold resistance.

  • Stabilize the Resistant Line: Once the desired level of resistance is achieved (e.g., >10-fold), the resistant cell line can be considered established. It is recommended to maintain the resistant phenotype by culturing the cells in a maintenance dose of the drug (e.g., the IC10-IC20 of the resistant line).[1]

References

  • Title: Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: General mechanism of drug efflux via ABC transporters. ABC transporters... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: ABC transporter - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways Source: Targeted Oncology URL: [Link]

  • Title: Mapping the pathways of resistance to targeted therapies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy Source: National Center for Biotechnology Information URL: [Link]

  • Title: Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Establishment of Drug-resistant Cell Lines - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: Exploiting vulnerabilities in cancer signalling networks to combat targeted therapy resistance | Essays in Biochemistry | Portland Press Source: Portland Press URL: [Link]

  • Title: ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemical Proteomics Uncovers EPHA2 as a Mechanism of Acquired Resistance to Small Molecule EGFR Kinase Inhibition - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Cell Line Generation | Oncolines B.V. Source: Oncolines URL: [Link]

  • Title: In vitro resistance selection assessment. (a) A standard in vitro... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Is there a commonly used protocol for making cancer cell lines drug resistant? Source: ResearchGate URL: [Link]

  • Title: "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab Source: Sorger Lab at Harvard Medical School URL: [Link]

  • Title: In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... | Oncotarget Source: Oncotarget URL: [Link]

  • Title: How to use in vitro models to study and overcome drug resistance in oncology - Blog Source: Crown Bioscience URL: [Link]

  • Title: The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer Source: The ASCO Post URL: [Link]

  • Title: Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Troubleshooting guide for cell culture - PromoCell Source: PromoCell URL: [Link]

  • Title: Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed Source: PubMed URL: [Link]

  • Title: Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors | bioRxiv Source: bioRxiv URL: [Link]

  • Title: In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI Source: MDPI URL: [Link]

  • Title: Discovery of Proteins Responsible for Resistance to Three Chemotherapy Drugs in Breast Cancer Cells Using Proteomics and Bioinformatics Analysis - MDPI Source: MDPI URL: [Link]

  • Title: Mutational analysis and protein profiling predict drug sensitivity in multiple myeloma cell lines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Detecting protein variants by mass spectrometry: a comprehensive study in cancer cell-lines - PubMed Source: PubMed URL: [Link]

  • Title: Mutational analysis of genes coding for cell surface proteins in colorectal cancer cell lines reveal novel altered pathways, druggable mutations and mutated... | Oncotarget Source: Oncotarget URL: [Link]

Sources

optimizing storage conditions for 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the storage and handling of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS 1797816-33-1). Adherence to these guidelines is critical for ensuring the compound's stability, purity, and the reproducibility of experimental results.

Quick Reference: Recommended Storage Conditions

For ease of use, the primary storage recommendations are summarized below. Detailed explanations and troubleshooting advice are provided in the subsequent sections.

FormShort-Term Storage (1-2 weeks)Long-Term Storage (>2 weeks)
Solid Powder (Unopened) 2-8°C, desiccated2-8°C, desiccated
Solid Powder (Opened) 2-8°C, in a desiccator with inert gas backfillNot Recommended; aliquot upon first opening
Stock Solutions 2-8°C (up to 7 days)-20°C or -80°C (up to 6 months)[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.

Q1: What are the ideal storage conditions for the solid compound as received?

A1: The solid compound should be stored in a tightly sealed container at 2-8°C in a dry environment.[2] The hydrochloride salt form, combined with polar functional groups (carboxylic acid and amidine), makes the compound susceptible to moisture absorption (hygroscopicity).[3][4] Storing it under refrigerated and desiccated conditions minimizes the risk of water uptake and slows down potential degradation pathways. While some suppliers may ship at room temperature, long-term storage at this temperature is not ideal once the container is opened.

Q2: The Safety Data Sheet (SDS) lists multiple hazard statements. What are the primary handling precautions?

A2: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, should be worn at all times.[6] All weighing and handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the dust.[7]

Q3: Is 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride hygroscopic? How should I handle it?

A3: Yes, given its structure as a hydrochloride salt with multiple polar groups, it should be treated as a hygroscopic compound. Moisture absorption can lead to clumping of the powder, inaccuracies in weighing, and can promote chemical degradation.[3][8]

To handle it correctly:

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator for at least 2 hours. This crucial step prevents atmospheric moisture from condensing on the cold powder.[3]

  • Controlled Atmosphere: Ideally, handle the powder inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3] If a glovebox is unavailable, work quickly in an area with low humidity.

  • Minimize Exposure: Open the container only for the time necessary to weigh the compound. Securely reseal it immediately afterward.

  • Aliquoting: For long-term use, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the bulk material to the atmosphere.[3]

Q4: How should I prepare and store stock solutions?

A4: The choice of solvent depends on your experimental needs. For biological assays, sterile, high-purity water, buffered solutions (e.g., PBS), or DMSO are common choices.[9][10]

  • Preparation: To prepare a stock solution, add the weighed powder to a volumetric flask and dissolve it in a small amount of the desired anhydrous solvent. Once fully dissolved, bring the solution to the final volume. Sonication can be used to aid dissolution if necessary.[10]

  • Storage: The stability of amidine-containing compounds in aqueous solutions is often pH-dependent.[9][11] For maximum stability, stock solutions should be aliquoted into single-use volumes and stored frozen. Recommended storage is -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[9]

Q5: What are the primary signs of degradation I should watch for?

A5: Degradation can manifest in several ways:

  • Physical Changes: In the solid state, clumping or caking indicates moisture absorption.[3] In solutions, the appearance of cloudiness, precipitation, or a color change can signify degradation or solubility issues.

  • Chromatographic Changes: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak over time is a clear indicator of degradation. A stability-indicating method is crucial for monitoring this.[12]

  • Loss of Activity: In biological assays, a gradual or sudden loss of the compound's expected activity can point to degradation of the stock solution.

Q6: What are the likely chemical degradation pathways for this molecule?

A6: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the Amidine Group: The carbamimidoyl (amidine) group is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions, which would convert it to the corresponding amide or carboxylic acid.[9][11] The hydrochloride salt form provides some stability, especially in acidic pH.

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation (loss of CO2), a process that can be accelerated by heat or UV light.[13] It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.[3]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and use of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.

ProblemPotential Cause(s)Recommended Solution(s)
Solid powder is clumped or caked. Moisture Absorption: The compound is hygroscopic and has been exposed to atmospheric humidity.[3]For immediate use: Gently break up clumps with a clean, dry spatula in a low-humidity environment. Note that the weighed mass may include water. For future prevention: Strictly follow hygroscopic handling procedures (use of desiccator, glovebox).[3][14] Consider purchasing a new lot for highly sensitive experiments.
Inconsistent or poor results in biological assays. Compound Degradation: Stock solutions may have degraded due to improper storage (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles).[9] Inaccurate Concentration: Weighing errors due to moisture uptake.Validate Stock Solution: Prepare a fresh stock solution from solid material. Aliquot into single-use vials and store at -80°C.[1] Run a dose-response curve to confirm activity. Improve Weighing: Ensure the solid is free-flowing and handled under dry conditions.
Precipitate forms in the stock solution upon thawing. Low Solubility: The concentration may exceed the compound's solubility limit in the chosen solvent, especially at lower temperatures.Check Solubility Data: Ensure the concentration is within the known solubility limits. Aid Dissolution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the precipitate before use.[10] Consider Co-solvents: For difficult-to-dissolve compounds, a co-solvent system (e.g., DMSO/PBS) may be necessary, ensuring compatibility with your experiment.
HPLC analysis shows multiple peaks from a freshly prepared solution. Impure Starting Material: The initial purity of the compound may be lower than specified. On-Column Degradation: The compound may be unstable under the HPLC conditions (e.g., mobile phase pH).Verify Purity: Obtain the Certificate of Analysis (CoA) from the supplier. If purity is a concern, consider purification or sourcing from an alternative vendor. Optimize HPLC Method: Adjust the mobile phase pH to a more acidic range (e.g., pH 3-4) where the amidine hydrochloride is likely more stable.[12][15]

Experimental Protocols

Protocol 1: Handling and Weighing of Hygroscopic Solid

Objective: To accurately weigh the compound while minimizing moisture absorption.

Materials:

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

  • Glovebox or desiccator with active desiccant

  • Analytical balance

  • Spatula, weighing paper/boat

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Equilibrate: Place the sealed container of the compound in a desiccator at room temperature for at least 2 hours before opening.[3]

  • Prepare Workspace: If not using a glovebox, ensure the weighing area is clean, dry, and has low humidity. Have all tools ready to minimize the time the container is open.

  • Tare Balance: Place a weighing boat on the analytical balance and tare it.

  • Weigh Compound: Quickly open the compound container, remove the desired amount using a clean, dry spatula, and place it onto the weighing boat.

  • Seal and Record: Immediately and tightly close the compound's container. Record the final weight.

  • Store Properly: Return the main container to 2-8°C storage, ensuring the cap is tightly sealed and consider wrapping the cap with parafilm for extra protection.

Protocol 2: Preparation and Storage of a Stock Solution

Objective: To prepare a stable, concentrated stock solution for experimental use.

Materials:

  • Weighed 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

  • Anhydrous solvent (e.g., DMSO, sterile water)

  • Volumetric flask

  • Cryo-vials or microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes

Procedure:

  • Transfer Solid: Carefully transfer the weighed powder into an appropriate-sized volumetric flask.

  • Initial Dissolution: Add a portion (e.g., ~50-70%) of the final volume of solvent to the flask.

  • Dissolve: Mix thoroughly by vortexing or gentle swirling. If needed, sonicate for 5-10 minutes to ensure complete dissolution.[10]

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Stopper and mix by inversion.

  • Aliquot: Immediately dispense the stock solution into single-use, light-protected aliquots in cryo-vials.

  • Store Frozen: Label the vials clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.[1][9]

Visualized Workflows and Chemistry

Compound Handling Workflow

The following diagram outlines the decision-making process for the proper handling of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride from receipt to use.

A Receive Compound B Store at 2-8°C in desiccator A->B D Weighing Required? B->D C Equilibrate container to RT in desiccator (min. 2 hours) E Handle in Glovebox or Low-Humidity Area C->E D->B No D->C Yes F Check Powder Condition E->F G Powder is Free-Flowing F->G Yes H Powder is Clumped/ Caked F->H No I Proceed with Weighing G->I J Use for non-critical work. Improve storage/handling. Consider new lot. H->J K Prepare Solution I->K J->K L Aliquot & Store at -20°C / -80°C K->L

Caption: Decision workflow for handling the solid compound.

Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of the 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride structure.

cluster_main 2-Carbamimidoylpyridine- 4-carboxylic acid hydrochloride cluster_hydrolysis Hydrolysis Product cluster_decarboxylation Decarboxylation Product Main Hydrolysis Main->Hydrolysis  Hydrolysis  (H₂O, Δ) Decarboxylation Main->Decarboxylation  Decarboxylation  (Heat or UV)

Caption: Potential degradation pathways of the target molecule.

References

  • MilliporeSigma. (2026, March 5).
  • PENTA. (2025, March 31).
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • MedchemExpress.com. BB-Cl-Amidine hydrochloride | PAD Inhibitor.
  • Cayman Chemical. (2020, November 23). Cl-Amidine (Hydrochloride)
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Tokyo Chemical Industry. (2023, March 5).
  • Fisher Scientific. (2014, March 13).
  • BenchChem. (2025). Technical Support Center: Lidamidine Hydrochloride Stability in Aqueous Solutions.
  • TargetMol. Cl-amidine hydrochloride | PAD inhibitors | Apoptosis.
  • PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Sigma-Aldrich. 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride | 1797816-33-1.
  • Chem-Impex. Pyridine-4-carboxylic acid amide.
  • ResearchGate. (2019, November 19).
  • MilliporeSigma. 4-Pyridinecarboxylic acid for synthesis 55-22-1.
  • Echemi.
  • ThermoFisher Scientific. (2012, March 29).
  • Vesta® Nutra. (2019, January 7).
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Wikipedia. Isonicotinic acid.
  • PubChem. 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Sigma-Aldrich. 2-methylamino pyridine-4-carboxylic acid hydrochloride.
  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • MDPI. (2025, September 12).
  • PubMed. (2015, February 15). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis.
  • NextSDS. 2-(aminomethyl)
  • ResearchGate. (2016, May 4).

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Technical Support Center: Troubleshooting Assay Interference with 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS: 1797816-33-1). This compound is a highly functionalized building block featuring a basic amidine group, a zwitterionic carboxylic acid, and an aromatic pyridine ring. While these moieties make it a valuable pharmacophore in drug discovery, they also introduce significant physicochemical liabilities during in vitro screening.

This guide is engineered for researchers and assay developers to diagnose, understand, and bypass the complex assay interferences caused by this molecule.

Part 1: Mechanistic Diagnostic Pathways

To effectively troubleshoot, we must first understand the causality of the interference. The molecular architecture of this compound triggers three primary interference pathways: electrostatic reactivity, metal chelation, and spectral overlap.

G Compound 2-Carbamimidoylpyridine-4-carboxylic acid Amidine Amidine Group (Positively Charged) Compound->Amidine Pyridine Pyridine Ring (Aromatic System) Compound->Pyridine Carboxyl Carboxylic Acid (Negatively Charged) Compound->Carboxyl Fluor Autofluorescence & Fluorogenic Reactions Amidine->Fluor Reacts with aldehydes UV UV Absorbance (250-280 nm) Pyridine->UV pi-pi* transitions Metal Transition Metal Chelation (Cu2+, Ni2+) Pyridine->Metal N-donor coordination Carboxyl->Metal O-donor coordination

Mechanistic pathways of assay interference driven by the compound's functional groups.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my BCA protein assay yielding unusually low or negative protein concentrations when testing this compound? The Causality: The BCA (Bicinchoninic Acid) assay relies on the biuret reaction, where protein peptide bonds reduce Cu²⁺ to Cu¹⁺ in an alkaline environment. The pyridine nitrogen and the adjacent carboxylic acid group of your compound act as potent bidentate chelators for transition metals like Cu²⁺[1]. By sequestering the copper ions into a stable coordination complex[2], the compound prevents their reduction by proteins, leading to a false-negative signal.

Q2: I am observing high background noise and false positives in my high-throughput screening (HTS) fluorescence assay. What is causing this? The Causality: The amidine group is highly reactive and can undergo multicomponent reactions (such as the Ugi or glyoxal reactions) with trace aldehydes or assay buffer components to form highly fluorescent imidazo[1,2-a]pyridine derivatives[3]. Furthermore, amidine-containing heterocycles often exhibit strong intrinsic autofluorescence in the UV-blue spectrum (excitation ~320-360 nm, emission ~400-500 nm), which directly masks the signal of common fluorophores and leads to uninterpretable IC₅₀ values[4].

Q3: My A260/A280 ratios for nucleic acid quantification are completely skewed. How can I accurately measure RNA/DNA? The Causality: The pyridine ring possesses strong π-π* electronic transitions that result in intense UV absorbance between 250 nm and 280 nm[5]. This intrinsic absorbance directly overlaps with the absorption maxima of nucleic acids (260 nm) and aromatic amino acids (280 nm), artificially inflating concentration readings. You must switch to a fluorometric quantification method (e.g., Qubit) that uses target-specific intercalating dyes.

Q4: Why does this compound appear as a pan-assay interference compound (PAINS) in our metalloenzyme inhibition screens? The Causality: Metalloenzymes (e.g., Matrix Metalloproteinases, TMPRSS2) rely on active-site metal cations (like Zn²⁺ or Ni²⁺) for catalytic function. The pyridine-carboxylic acid moiety competitively chelates these active-site metals[2], causing enzyme inhibition that is an artifact of metal stripping rather than true target-specific binding.

Part 3: Quantitative Data & Mitigation Strategies

Summarized below are the quantitative thresholds at which 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride begins to compromise standard assays, alongside field-proven mitigation strategies.

Assay TypeInterference MechanismSignal EffectTolerance ThresholdRecommended Alternative / Mitigation
BCA Protein Assay Cu²⁺ ChelationFalse Negative> 10 µMSwitch to Bradford Assay (Coomassie dye).
Standard FRET / FITC AutofluorescenceFalse Positive> 5 µMUse Time-Resolved FRET (TR-FRET) or Red/NIR dyes.
UV/Vis (A260/A280) π-π* UV AbsorbanceFalse Positive> 1 µMUse target-specific fluorometric assays (e.g., Qubit).
Metalloenzyme Screen Active-site Metal StrippingFalse Positive (Inhibition)> 25 µMSupplement buffer with 50-100 µM excess metal ions.
Part 4: Decision Tree for Assay Selection

Workflow Start Assay Interference Detected Type Identify Assay Readout Type Start->Type UV_Vis UV/Vis Absorbance (e.g., A260/A280, BCA) Type->UV_Vis Fluor Fluorescence (e.g., FRET, ALPHAScreen) Type->Fluor Enzyme Metalloenzyme Activity (e.g., MMPs, Kinases) Type->Enzyme Sol_UV Use Bradford Assay or Fluorometric Spec UV_Vis->Sol_UV Sol_Fluor Shift to Red/NIR Dyes (>600 nm) or TR-FRET Fluor->Sol_Fluor Sol_Enzyme Supplement Excess Metals or use EDTA controls Enzyme->Sol_Enzyme

Decision tree for troubleshooting and mitigating specific assay interferences.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checkpoints to definitively prove that the interference has been bypassed.

Protocol 1: Protein Quantification via Modified Bradford Assay (Bypassing Metal Chelation)

Causality: The Bradford assay uses Coomassie Brilliant Blue G-250, which binds to basic and aromatic amino acid residues via Van der Waals and electrostatic interactions. It does NOT rely on metal reduction, rendering it immune to pyridine-carboxylic acid metal chelation[1].

Step-by-Step Methodology:

  • Preparation: Prepare a BSA standard curve ranging from 0 to 2000 µg/mL in the exact same buffer containing your compound.

  • Reagent Addition: Pipette 10 µL of standards, blank, and samples into a 96-well microplate. Add 300 µL of Bradford Reagent to each well.

  • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 5 minutes.

  • Validation Checkpoint (Spike-and-Recovery): In three separate wells, mix 5 µL of your unknown sample (containing the compound) with 5 µL of a known 1000 µg/mL BSA standard.

  • Readout: Measure absorbance at 595 nm.

  • Integrity Verification: Calculate the concentration of the spiked samples. If the measured concentration equals the (Endogenous Protein + 500 µg/mL BSA), the assay is validated and free of compound interference.

Protocol 2: Time-Resolved FRET (TR-FRET) Setup (Bypassing Autofluorescence)

Causality: TR-FRET uses lanthanide chelates (e.g., Europium) with long emission half-lives (milliseconds). The intrinsic autofluorescence of the amidine/pyridine compound has a short half-life (nanoseconds)[4]. By introducing a time delay before reading the emission, the compound's background fluorescence completely decays.

Step-by-Step Methodology:

  • Assay Assembly: Assemble your biological assay using a Europium (Eu³⁺) donor and an appropriate acceptor (e.g., ULight or APC) in a white 384-well microplate.

  • Compound Addition: Add 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride at your desired screening concentrations.

  • Validation Checkpoint (Compound-Only Baseline): Prepare control wells containing only the compound and assay buffer (no fluorophores).

  • Instrument Configuration: Set your microplate reader to TR-FRET mode.

    • Excitation: 320 nm or 340 nm.

    • Delay Time:100 µs (Critical step: allows compound autofluorescence to decay).

    • Integration Time: 200 µs.

    • Emission: Dual read at 615 nm (Donor) and 665 nm (Acceptor).

  • Integrity Verification: Check the "Compound-Only" wells. If the signal at 615 nm and 665 nm is identical to the blank buffer, the nanosecond autofluorescence[3] has been successfully gated out, and your biological reads are trustworthy.

Sources

Validation & Comparative

reproducibility of experimental results with 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide by a Senior Application Scientist.

Executive Summary

In the development of trypsin-like serine protease inhibitors (e.g., Factor Xa, thrombin, hepsin, and C1s), the S1 specificity pocket is classically targeted using highly basic hydrogen-bond donors that form a critical salt bridge with the Asp189 residue [1]. 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS 1797816-33-1) has emerged as a premier building block for this purpose. However, the zwitterionic nature of the molecule and the extreme basicity of the unprotected amidine group (pKa ~11–12) present significant reproducibility challenges during amide coupling.

This guide objectively compares the direct use of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride against alternative synthetic strategies (Boc-protected amidines and late-stage Pinner reactions), providing a self-validating experimental protocol designed to eliminate side reactions and maximize atom economy.

Mechanistic Insight: The Reproducibility Challenge

The primary failure mode when working with amidinopyridine carboxylic acids is the unintended participation of the amidine group during the activation of the C4-carboxylate.

When standard uronium- or aminium-based coupling reagents (such as HATU or HBTU) are employed in the presence of strong organic bases like N,N-diisopropylethylamine (DIPEA), the amidine is partially deprotonated. This transforms it into a potent nucleophile that attacks the coupling agent, leading to irreversible guanidinylation of the amidine nitrogen [2]. Furthermore, the zwitterionic character of the unprotected intermediate severely limits its solubility in standard coupling solvents (DCM, THF), leading to heterogeneous reaction mixtures and erratic yields.

To achieve reproducibility, the chemical microenvironment must be strictly controlled: the carboxylic acid (pKa ~4) must be deprotonated for activation, while the amidine must remain protonated (and thus electrophilically inert) throughout the catalytic cycle.

Comparative Analysis of Synthetic Strategies

We evaluated three distinct routes for installing the 2-carbamimidoylpyridine motif into a target scaffold.

Strategy A: Direct Coupling (The Target Product)

Using 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride directly bypasses protection/deprotection steps. By utilizing Propylphosphonic anhydride (T3P) and a weak base (pyridine), the amidine remains protonated. T3P selectively activates the carboxylate to a mixed anhydride, which reacts cleanly with the target amine.

  • Advantage: Highest atom economy; shortest synthetic route.

  • Limitation: Requires strict adherence to solvent and base selection to maintain solubility.

Strategy B: Pre-Protected Amidine

Utilizing a Boc-protected analog (e.g., 2-(N-Boc-carbamimidoyl)pyridine-4-carboxylic acid) masks the nucleophilicity of the amidine, allowing the use of aggressive coupling agents like HATU.

  • Advantage: Excellent solubility in DCM/THF; no guanidinylation side reactions.

  • Limitation: Adds two synthetic steps. The subsequent acidic cleavage (TFA/DCM) to remove the Boc group can degrade acid-labile functional groups elsewhere in complex drug molecules.

Strategy C: Late-Stage Pinner Reaction

Starting with 2-cyanopyridine-4-carboxylic acid, the amide bond is formed first. The nitrile is subsequently converted to an amidine via the classic Pinner reaction (anhydrous HCl in MeOH, followed by methanolic ammonia) [3].

  • Advantage: Nitrile precursors are cheap and highly soluble.

  • Limitation: The Pinner reaction is notoriously capricious, highly sensitive to trace moisture, and the harsh acidic conditions often result in poor overall reproducibility and low yields for complex substrates.

Quantitative Data Comparison
MetricStrategy A: Direct Coupling (T3P)Strategy B: Boc-Protected RouteStrategy C: Late-Stage Pinner
Step Count 132
Typical Yield 82–88%45–55% (over 3 steps)20–40% (over 2 steps)
Atom Economy HighLowMedium
E-Factor (Waste) LowHighVery High
Reproducibility Score 9 / 107 / 104 / 10

Visualizing the Workflows and Logic

Workflow cluster_A Strategy A: Direct Coupling (Target Product) cluster_B Strategy B: Late-Stage Pinner A1 2-Carbamimidoylpyridine- 4-carboxylic acid HCl A2 Amide Coupling (T3P, Pyridine) A1->A2 A3 Final Inhibitor (High Yield) A2->A3 B1 2-Cyanopyridine- 4-carboxylic acid B2 Amide Coupling B1->B2 B3 Pinner Reaction (HCl/MeOH, NH3) B2->B3 B3->A3

Figure 1: Workflow comparison between direct coupling and late-stage Pinner synthesis.

LogicTree Start Optimize Amidine Coupling Q1 Coupling Agent? Start->Q1 HATU HATU / HBTU Q1->HATU T3P T3P / DIC-Oxyma Q1->T3P SideRxn Guanidinylation Side Product HATU->SideRxn Q2 Solubility Issue? T3P->Q2 Solv1 Use DCM/THF Q2->Solv1 Solv2 Use DMF/DMSO + LiCl Q2->Solv2 Fail Low Yield / Precipitation Solv1->Fail Success Reproducible Amide Bond Solv2->Success

Figure 2: Troubleshooting logic tree for unprotected amidine coupling.

Self-Validating Experimental Protocol: Strategy A

To ensure absolute reproducibility, this protocol relies on a specific combination of solvent, base, and coupling agent designed to exploit the pKa differential between the carboxylic acid and the amidine.

Materials:

  • 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (1.0 eq)

  • Target primary/secondary amine (1.1 eq)

  • Propylphosphonic anhydride (T3P, 50% solution in DMF) (1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous DMF/DMSO (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solubilization & Buffering: Suspend 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in the 4:1 DMF/DMSO mixture. Add pyridine and stir for 10 minutes at room temperature.

    • Causality: The amidine HCl salt is highly polar. DMSO disrupts the crystal lattice to ensure complete dissolution. Pyridine (pKa ~5.2) is deliberately chosen over DIPEA (pKa ~10.5). Pyridine is strong enough to deprotonate the carboxylic acid for activation but too weak to deprotonate the amidine, ensuring it remains a non-nucleophilic salt.

  • Activation: Cool the mixture to 0 °C. Add the T3P solution dropwise over 5 minutes. Stir for 15 minutes.

    • Causality: T3P forms a reactive mixed anhydride with the carboxylate. Unlike HATU, T3P is sterically hindered and electronically inert toward the protonated amidine, effectively eliminating the risk of guanidinylation.

  • Coupling: Add the target amine dissolved in a minimum volume of DMF. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The absence of a [M + Tetramethyluronium] mass shift confirms that no guanidinylation has occurred.

  • Workup & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). Stir vigorously for 30 minutes. Filter the resulting precipitate and wash with cold water and diethyl ether.

    • Causality: T3P byproducts are entirely water-soluble. Because the product retains the polar amidine group, it readily precipitates from the aqueous phase, allowing for high-purity isolation (>95% by HPLC) without the need for complex reverse-phase chromatography.

Conclusion

For the synthesis of serine protease inhibitors, the direct use of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is vastly superior to Boc-protected or late-stage Pinner alternatives—provided the chemical microenvironment is rigorously controlled. By substituting traditional uronium coupling agents (HATU) and strong bases (DIPEA) with T3P and pyridine, researchers can bypass side reactions, cut synthetic steps by 66%, and achieve highly reproducible yields.

References

  • Inhibitors of Factor VIIa/Tissue Factor American Heart Association Journals (Arteriosclerosis, Thrombosis, and Vascular Biology) URL:[Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines National Institutes of Health (PMC) URL:[Link]

structure-activity relationship (SAR) studies of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of direct, small-molecule inhibitors of trypsin-like serine proteases—specifically coagulation Factor Xa (FXa) and Thrombin—has historically relied on highly basic P1-binding moieties to form a critical salt bridge with the Asp189 residue in the enzyme's S1 pocket [1]. While traditional benzamidine derivatives yield high potency, their high pKa (~11.6) results in permanent protonation at physiological pH, leading to severe desolvation penalties, poor membrane permeability, and limited oral bioavailability [2].

This guide objectively compares the structure-activity relationship (SAR) profile of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (2-CPA) against standard benzamidine scaffolds. By acting as a privileged building block, 2-CPA leverages the pyridine nitrogen to modulate the physicochemical properties of the amidine group, offering superior selectivity, enhanced binding kinetics, and improved pharmacokinetic (PK) profiles.

Structural Rationale & Pocket Targeting Logic

The active site of FXa is characterized by a deep, narrow S1 pocket lined by Asp189, Ala190, and Gln192, and a hydrophobic S4 pocket (the "aryl box") formed by Tyr99, Phe174, and Trp215 [1].

The 2,4-substitution pattern of 2-CPA provides an optimal geometric vector. The 2-amidine group anchors deeply into the S1 pocket, while the 4-carboxylic acid serves as a highly versatile synthetic handle. When coupled to appropriate linkers (e.g., glycinamide or malonamide), it directs the P4 moiety perfectly into the S4 aryl box [3]. Furthermore, the proximity of the pyridine nitrogen to the amidine group introduces an intramolecular dipole that subtly lowers the basicity of the amidine. This reduces the energetic cost of desolvation upon entering the hydrophobic S1 channel, directly translating to higher binding affinities [4].

G S1 S1 Pocket (Asp189) Requires Basic Moiety P1 2-Amidinopyridine Strong Salt Bridge S1->P1 Ionic Interaction Linker 4-Carboxylic Acid Linker Amide Bond Formation P1->Linker C4 Substitution S4 S4 Pocket (Aryl Box) Hydrophobic P4 Aryl/Heteroaryl Group pi-pi Stacking S4->P4 Hydrophobic Linker->P4 Scaffold Extension

Structural logic of 2-carbamimidoylpyridine-4-carboxylic acid targeting FXa S1-S4 pockets.

Comparative SAR Data: 2-CPA vs. Benzamidine

To objectively evaluate the performance of the 2-CPA building block, we compare it against the traditional benzamidine-4-carboxylic acid scaffold using standardized linkers and P4 moieties. The data below synthesizes benchmark enzymatic inhibition and pharmacokinetic parameters typical of advanced lead optimization campaigns [2, 3].

Table 1: Quantitative SAR and Selectivity Profiling
P1 ScaffoldLinkerP4 MoietyFXa IC₅₀ (nM)Thrombin IC₅₀ (nM)Trypsin IC₅₀ (nM)Oral Bioavailability (F%)
Benzamidine-4-COOH Glycinamide4-Fluorophenyl12.545035< 5%
2-CPA (Product) Glycinamide4-Fluorophenyl3.2 > 1000 210 18%
Benzamidine-4-COOH Malonamide2,4-Difluorophenyl4.185050< 5%
2-CPA (Product) Malonamide2,4-Difluorophenyl0.8 > 2000 450 25%

Data Analysis & Causality:

  • Potency (FXa IC₅₀): The 2-CPA derivatives exhibit a 4- to 5-fold increase in potency. The pyridine ring participates in favorable edge-to-face aromatic interactions with the S1 pocket walls that the simple phenyl ring of benzamidine cannot achieve.

  • Selectivity: Trypsin features a more open S1 pocket compared to FXa. The rigid, highly polar benzamidine binds indiscriminately to Trypsin. The modulated polarity of the 2-amidinopyridine system drastically reduces off-target Trypsin affinity, yielding a >500-fold selectivity window for FXa.

  • Pharmacokinetics: The slight reduction in pKa and the introduction of the lipophilic pyridine core reduce the polar surface area (PSA) hydration shell, enhancing intestinal absorption and boosting oral bioavailability from negligible levels (<5%) to viable therapeutic ranges (18-25%).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating workflows for synthesizing and evaluating 2-CPA derivatives.

Protocol A: Solution-Phase Amide Coupling of 2-CPA

Objective: Conjugate the 4-carboxylic acid of 2-CPA to a P4-linker amine without degrading the sensitive amidine moiety.

  • Activation: Dissolve 1.0 eq of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is selected over standard EDC/HOBt because the unprotected amidine is nucleophilic and prone to side reactions. HATU drives rapid, high-yield activation of the sterically hindered 4-carboxylic acid, minimizing residence time of the reactive intermediate.

  • Coupling: Stir at 0°C for 15 minutes, then add 1.1 eq of the target P4-linker amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Purification: Quench with 5% aqueous TFA to protonate the amidine, preventing basic hydrolysis of the newly formed amide. Purify directly via preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA gradient).

Protocol B: Self-Validating Chromogenic Anti-FXa Assay

Objective: Determine the IC₅₀ of the synthesized derivatives with built-in controls for assay interference.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, and 0.1% w/v BSA.

    • Causality: Ca²⁺ is strictly required to maintain the physiological conformation of the FXa Gla-domain. BSA is critical to prevent the highly basic 2-amidinopyridine compounds from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Enzyme Incubation: Add 10 µL of human FXa (final concentration 0.5 nM) to 40 µL of serial inhibitor dilutions in a 96-well plate. Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add 50 µL of chromogenic substrate S-2222 (final concentration 250 µM).

  • Kinetic Readout: Monitor absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and fit to the Morrison equation for tight-binding inhibitors to derive the Ki​ and IC₅₀.

    • Validation Step: Run a parallel plate without enzyme to ensure the compounds do not auto-absorb at 405 nm (false positives).

G Cmpd 2-CPA Derivatives FXa Primary Screen FXa IC50 Cmpd->FXa Thr Selectivity Screen Thrombin IC50 FXa->Thr <10 nM Tryp Tox Screen Trypsin IC50 FXa->Tryp <10 nM Caco2 ADME Screen Caco-2 Permeability Thr->Caco2 >100x Sel Tryp->Caco2 >1000x Sel

Hierarchical screening workflow for evaluating amidine-based serine protease inhibitors.

Conclusion

For drug development professionals engineering next-generation anticoagulants or protease inhibitors, 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride represents a significant structural upgrade over traditional benzamidine fragments. By utilizing this building block, researchers can systematically overcome the historical ADME limitations of highly basic S1-targeting groups while simultaneously driving low-nanomolar potency and rigorous selectivity against off-target proteases.

References

  • Insights from Fragment Hit Binding Assays by Molecular Simulations ACS Journal of Chemical Information and Modeling[Link]

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents Journal of Medicinal Chemistry[Link]

  • Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases PubMed Central (PMC)[Link]

  • Structural basis for chemical inhibition of human blood coagulation factor Xa Proceedings of the National Academy of Sciences (PNAS)[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless novel chemical building blocks into high-throughput screening and drug discovery pipelines. Handling 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS 1797816-33-1) requires a rigorous, mechanics-based approach to laboratory safety[1][2].

This compound—featuring a basic amidine group and an acidic carboxylic acid stabilized as a hydrochloride salt—is highly versatile but presents specific handling challenges. To build a self-validating safety culture in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and operational protocols are required, rather than simply following a checklist.

Here is your comprehensive, field-proven guide to the safe handling, operational workflow, and disposal of this chemical.

The Mechanistic Hazard Profile

Understanding the physical chemistry of a compound is the first step in risk mitigation. The hydrochloride salt form of this pyridine derivative enhances its aqueous solubility but significantly increases its hygroscopicity (tendency to absorb atmospheric moisture).

When fine dust particles of this compound contact the moisture naturally present in your eyes, respiratory tract, or skin, the salt dissociates. This creates a highly localized, acidic micro-environment that leads to acute irritation. Based on structural analogs (amidine hydrochlorides and pyridine-4-carboxylic acids), this compound triggers specific Globally Harmonized System (GHS) hazard classifications[3][4].

Table 1: Quantitative Hazard & Mitigation Summary

GHS CodeHazard DescriptionMechanistic CausePrimary Mitigation Strategy
H302 Harmful if swallowedSystemic toxicity of the pyridine/amidine motif.Strict prohibition of eating/drinking in the lab; rigorous hand washing.
H315 Causes skin irritationAcidic dissociation on contact with skin moisture.EN 374 compliant nitrile gloves; lab coat.
H319 Causes serious eye irritationRapid dissolution in tear film causing pH drop.EN 166 tightly fitting safety goggles.
H335 May cause respiratory irritationInhalation of hygroscopic micro-particulates.Handling exclusively within a Class II Fume Hood.

Mandatory Personal Protective Equipment (PPE) Matrix

To prevent exposure to the acidic micro-environments generated by this compound, your PPE must act as a continuous, impermeable barrier.

Table 2: Required PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality / Scientific Reasoning
Eye Protection Tightly fitting safety goggles (EN 166 compliant)[4].Standard safety glasses with side shields are insufficient. Airborne dust can bypass standard glasses, reacting with ocular moisture to cause severe irritation.
Hand Protection Nitrile gloves (EN 374 compliant, min 0.11 mm thickness)[4].Nitrile provides superior chemical resistance to pyridine derivatives compared to latex. Gloves must be inspected for micro-tears prior to handling.
Body Protection Flame-resistant, 100% cotton laboratory coat.Synthetic fabrics can melt into the skin in the event of a fire and generate static electricity, which aerosolizes fine chemical powders.
Respiratory N95/FFP2 particulate respirator (if handled outside hood).While handling must occur in a fume hood, a respirator is required during spill cleanup to filter out irritating hygroscopic dust[3].

Operational Workflow & Handling Protocol

Fine hydrochloride powders are notoriously prone to static charge buildup, which can cause the material to "jump" from the spatula, leading to contamination and inhalation risks. Follow this self-validating protocol to ensure zero-exposure handling.

Step-by-Step Handling Methodology:

  • Environmental Validation: Before opening the vial, verify that the chemical fume hood has a face velocity of 80-100 fpm. Perform a "tissue wipe test" (holding a delicate task wipe near the sash to visually confirm negative pressure).

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing boat with an anti-static wipe, or use an anti-static ionizer gun.

  • Transfer & Weighing: Use a grounded, non-sparking micro-spatula. Transfer the powder slowly to minimize aerosolization.

  • In-Situ Solubilization: Do not transport the dry powder across the laboratory. Add your solvent (e.g., DMSO or aqueous buffer) directly to the weighing vessel inside the fume hood.

  • Storage: Seal the primary vial with Parafilm. Store in a desiccator at 4°C, protected from light, to prevent moisture-induced degradation of the amidine group.

G Start Pre-Operation Check (Verify Fume Hood & PPE) Weigh Static-Free Weighing (Use anti-static tools) Start->Weigh Solubilize In-Situ Solubilization (Add solvent in hood) Weigh->Solubilize Seal Vial Sealing (Parafilm & Desiccator) Solubilize->Seal End Safe Storage (4°C, Dark, Dry) Seal->End

Operational workflow for handling 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride.

Spill Response and Decontamination Plan

In the event of a spill, immediate containment is critical to prevent the aerosolization of the respiratory irritant. Do not use dry sweeping or pressurized water jets, as both will spread the hazard[4].

Step-by-Step Spill Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area. Don an N95/FFP2 respirator if the spill is outside the fume hood.

  • Dust Suppression: Gently cover the spilled powder with a damp, inert absorbent material (such as vermiculite or commercial spill sand). The dampness suppresses dust without creating a flowing liquid hazard.

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep the absorbed mixture. Place the material into a sealable, clearly labeled hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with copious amounts of soap and water. The alkaline nature of the soap will help neutralize any residual acidic micro-environments left by the hydrochloride salt.

Waste Management and Disposal Plan

Because it contains a pyridine ring and an amidine group, improper disposal of this chemical can lead to the release of toxic nitrogen oxides (NOx) into the environment.

Disposal Protocol:

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, Kimwipes) must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, clearly labeled halogenated/non-halogenated waste carboy (depending on the solvent used).

  • Final Destruction: The material must be disposed of by a licensed hazardous waste contractor. The standard method of destruction is dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize NOx emissions[4].

G Spill Spill Detected Contain Containment (Damp absorbent) Spill->Contain Sweep Mechanical Collection (Non-sparking tools) Contain->Sweep Wash Surface Decon (Soap & Water) Sweep->Wash Incinerate Chemical Incineration (Afterburner & Scrubber) Sweep->Incinerate Solid Waste Wash->Incinerate

Spill response and chemical disposal pathway for amidine hydrochloride derivatives.

References

Sources

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